Abemaciclib-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32F2N8 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i8D2,9D2,10D2,11D2 |
InChI Key |
UZWDCWONPYILKI-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
What is Abemaciclib-d8 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abemaciclib-d8
This compound is the deuterated form of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] In its non-labeled form, Abemaciclib is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] The introduction of eight deuterium atoms into the Abemaciclib molecule results in a stable, isotopically labeled compound with a higher molecular weight than the parent drug.[3] This key characteristic makes this compound an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Abemaciclib and its metabolites in complex biological matrices.[4]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest (Abemaciclib), ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(5-((4-Ethylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | [3] |
| CAS Number | 2088650-53-5 | [3] |
| Molecular Formula | C₂₇H₂₄D₈F₂N₈ | [3] |
| Molecular Weight | 514.7 g/mol | [3] |
| Chromatographic Purity | >90% | [3] |
| Storage Conditions | 2-8 °C in a well-closed container | [3] |
Primary Use in Research: Internal Standard in Bioanalysis
The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Abemaciclib in biological samples such as human plasma and serum.[4][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.
The following table summarizes key validation parameters from published LC-MS/MS methods that utilize this compound as an internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range | 5–2000 ng/mL | 6.0–768.0 pg/mL | 20–1,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 | >0.9983 | 0.999 |
| Intra-day Precision (%CV) | 0.6–7.1% | 0.39–3.68% | 0.90–6.19% |
| Inter-day Precision (%CV) | Not Reported | 0.28–3.18% | Not Reported |
| Intra-day Accuracy (%) | 98.0–103.5% | 97.33–99.58% | -4.3–1.7% |
| Inter-day Accuracy (%) | Not Reported | 100.48–104.27% | Not Reported |
| Mean Recovery (%) | 104% | 94.31% | 87.7 ± 4.3% |
| Reference | [4] | [6] | [7] |
Experimental Protocols
Representative Experimental Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS
This protocol is a synthesized representation of methodologies described in the scientific literature.[4][6]
1. Materials and Reagents:
-
Abemaciclib analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium bicarbonate
-
Water (HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Abemaciclib and this compound in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol or acetonitrile to the desired concentrations for spiking calibration standards and quality control (QC) samples.
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 35 ng/mL).[4]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 450 µL of the internal standard working solution in methanol.[4]
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Allow the samples to stand for 10 minutes at room temperature.
-
Centrifuge the samples at 17,110 x g for 10 minutes at 4°C.
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 or biphenyl column.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium bicarbonate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.[4][6]
-
Injection Volume: 4 µL.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis:
-
Quantify the concentration of Abemaciclib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Signaling Pathway of Abemaciclib
Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb signaling pathway.
Experimental Workflow for Abemaciclib Quantification
Caption: A typical experimental workflow for the quantification of Abemaciclib in human plasma.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
Abemaciclib-d8 chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Abemaciclib-d8, a deuterated isotopologue of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction to Abemaciclib and the Role of Deuteration
Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][3] Abemaciclib functions by blocking the phosphorylation of the retinoblastoma protein (Rb), which induces a G1 cell cycle arrest and inhibits cancer cell proliferation.[1][4]
This compound is the stable isotope-labeled, deuterated form of Abemaciclib.[5] In drug development, deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium—is a critical technique.[6] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] This increased bond strength, known as the kinetic isotope effect, can slow down metabolic processes at the site of deuteration, potentially improving a drug's pharmacokinetic profile.[8][9] However, the primary application of this compound is not as a therapeutic agent itself, but as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10] Its near-identical chemical and physical properties to Abemaciclib, combined with a distinct mass, ensure accurate and precise quantification in complex biological matrices.
Chemical Structure and Properties
This compound is structurally identical to Abemaciclib, with the exception of eight hydrogen atoms being replaced by deuterium atoms.[11] This modification results in a corresponding increase in molecular weight.
Table 1: Physicochemical Properties of Abemaciclib and this compound
| Property | Abemaciclib | This compound |
| Chemical Structure |
|
[11] |
| Molecular Formula | C₂₇H₃₂F₂N₈[3] | C₂₇H₂₄D₈F₂N₈[12] |
| Molecular Weight | 506.59 g/mol [3] | 514.64 g/mol [12] |
| CAS Number | 1231929-97-7[12] | 2088650-53-5[5] |
| Appearance | White to yellow powder[3] | White/off-white solid |
| Primary Application | CDK4/6 Inhibitor; Anticancer Agent[1] | Internal Standard for Bioanalysis[5][10] |
Mechanism of Action: CDK4/6 Signaling Pathway
Abemaciclib targets the cyclin D-CDK4/6-Rb pathway, which is fundamental for cell cycle progression from the G1 (growth) phase to the S (synthesis) phase. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control by inhibiting CDK4 and CDK6.[13]
The process is as follows:
-
Activation: Growth signals (e.g., from estrogen receptors) lead to the expression of Cyclin D.[14]
-
Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.
-
Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[13]
-
Gene Transcription: Inactivated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for a cell to enter the S phase and begin DNA replication.[14]
-
Inhibition by Abemaciclib: Abemaciclib selectively binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby halting the cell cycle in the G1 phase and suppressing tumor growth.[1][14]
Experimental Protocols: Bioanalysis of Abemaciclib
This compound is indispensable for the accurate quantification of Abemaciclib in patient plasma, a practice known as Therapeutic Drug Monitoring (TDM). Below is a representative experimental protocol for an LC-MS/MS assay, synthesized from established methods.[10][15][16]
Objective: To quantify the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard (IS).
Materials:
-
Analytes: Abemaciclib, this compound (IS)
-
Reagents: Human plasma (K₂EDTA), Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Formic acid, Ultrapure water
-
Equipment: HPLC or UHPLC system, Tandem mass spectrometer with electrospray ionization (ESI), Analytical column (e.g., C18), Centrifuge, Precision pipettes
Methodology:
-
Standard Solution Preparation:
-
Prepare 1 mg/mL primary stock solutions of Abemaciclib and this compound in DMSO.[10]
-
Perform serial dilutions of the Abemaciclib stock solution with a 50:50 mixture of ACN and water to create calibration standards (e.g., ranging from 5 to 2000 ng/mL).[10]
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Discovery® C18 HPLC Column (e.g., 2 cm × 2.1 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.[17]
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 15% B, linearly increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abemaciclib: Q1: 507.3 m/z → Q3: 393.2 m/z.[15]
-
This compound: Q1: 515.4 m/z → Q3: 393.2 m/z (Note: Precursor mass is +8 Da compared to Abemaciclib, fragment ion may be the same if deuterons are not on the fragmented portion).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Abemaciclib and this compound MRM transitions.
-
Calculate the peak area ratio (Abemaciclib Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. deutramed.com [deutramed.com]
- 9. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 10. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Protheragen [protheragen.ai]
- 13. The role of abemaciclib in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. jchr.org [jchr.org]
- 16. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of Abemaciclib-d8
This technical guide provides a comprehensive overview of the synthesis and characterization of Abemaciclib-d8, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies to enhance the accuracy of quantitative analyses.
Synthesis of this compound
The synthesis of this compound involves the incorporation of eight deuterium atoms into the Abemaciclib molecule. Based on the common nomenclature and available information, the deuterium atoms are located on the N-ethyl group of the piperazine moiety (d5) and the isopropyl group of the benzimidazole ring (d3). The following is a proposed synthetic pathway, leveraging known synthetic routes for Abemaciclib and incorporating deuterated starting materials.[1][2]
Experimental Protocols: Synthesis
1. Synthesis of N-(Ethyl-d5)-piperazine:
-
Materials: Piperazine, Ethyl-d5 iodide, a suitable base (e.g., K₂CO₃), and a solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve piperazine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add Ethyl-d5 iodide to the reaction mixture at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude N-(Ethyl-d5)-piperazine by distillation or column chromatography.
-
2. Synthesis of Deuterated Benzimidazole Intermediate:
-
Materials: A suitable benzimidazole precursor (e.g., 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole), Isopropyl-d7 bromide, a base (e.g., NaH), and a solvent (e.g., DMF).
-
Procedure:
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere.
-
Add the benzimidazole precursor to the suspension and stir until the evolution of hydrogen gas ceases.
-
Add Isopropyl-d7 bromide to the reaction mixture.
-
Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deuterated benzimidazole intermediate.
-
3. Final Assembly to this compound:
-
Materials: The deuterated benzimidazole intermediate, a suitable pyrimidine core (e.g., 2,4-dichloro-5-fluoropyrimidine), a boronic ester or acid for Suzuki coupling, a palladium catalyst, a base, and solvents.
-
Procedure:
-
Suzuki Coupling: Combine the deuterated benzimidazole intermediate with the pyrimidine core and a suitable boronic ester/acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water). Heat the mixture under an inert atmosphere until the coupling is complete. Purify the resulting intermediate.
-
Buchwald-Hartwig Amination: Couple the product from the previous step with an appropriate aminopyridine derivative.
-
Reductive Amination: React the resulting aldehyde with N-(Ethyl-d5)-piperazine under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to yield this compound.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain this compound of high chemical and isotopic purity.
-
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity (both chemical and isotopic), and integrity. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Abemaciclib-d8: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Abemaciclib-d8. It provides key physicochemical data, details on its mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is the deuterated form of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and bioanalytical studies.
| Property | Value |
| CAS Number | 2088650-53-5 |
| Molecular Weight | 514.64 g/mol |
| Molecular Formula | C₂₇H₂₄D₈F₂N₈ |
Mechanism of Action: CDK4/6 Inhibition
Abemaciclib, and by extension its deuterated isotopologue, exerts its therapeutic effect by targeting the cell cycle machinery. Specifically, it inhibits the activity of the Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.
Figure 1. Signaling pathway of Abemaciclib in inhibiting cell cycle progression.
Experimental Protocols
Quantification of Abemaciclib in Human Plasma using LC-MS/MS
This protocol outlines a general method for the quantitative analysis of Abemaciclib in a biological matrix, such as human plasma, using this compound as an internal standard. This method is crucial for pharmacokinetic studies.
Workflow:
Figure 2. Experimental workflow for the quantification of Abemaciclib.
Methodology:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Spike a known concentration of this compound internal standard solution into each plasma sample.
-
Add a protein precipitation agent, such as cold methanol, to the plasma samples.
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains Abemaciclib and this compound.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in the positive ion mode to generate charged molecules.
-
Perform tandem mass spectrometry (MS/MS) analysis by selecting the precursor ions for Abemaciclib and this compound and monitoring their specific product ions.
-
-
Data Analysis:
-
Quantify the concentration of Abemaciclib in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conceptual Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible approach involves the use of deuterated starting materials in the established synthetic routes for Abemaciclib. One potential strategy is the reductive amination using a deuterated amine in the final step of the synthesis.
Logical Relationship:
Figure 3. Logical relationship for a conceptual synthesis of a deuterated Abemaciclib.
Note: The above diagram illustrates a conceptual synthesis for a deuterated Abemaciclib. The specific location and number of deuterium atoms in commercially available this compound may vary and would depend on the specific deuterated reagents used during its synthesis.
Isotopic Purity and Stability of Abemaciclib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and experimental methodologies for assessing the isotopic purity and stability of Abemaciclib-d8. This compound is the deuterium-labeled form of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. As a reference standard, the isotopic purity and stability of this compound are critical for its use in quantitative analyses, such as pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based assays.
Isotopic Purity of this compound
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium, relative to the naturally occurring isotopes. High isotopic purity is essential to ensure the accuracy and reliability of quantitative analytical methods. For this compound, this means verifying the incorporation of eight deuterium atoms and quantifying the distribution of other isotopic species (e.g., d0 to d7).
Quantitative Data for Isotopic Distribution
The isotopic distribution of a batch of this compound can be determined using high-resolution mass spectrometry. The following table summarizes hypothetical quantitative data for a representative batch.
| Isotopologue | Relative Abundance (%) |
| This compound | 98.5% |
| Abemaciclib-d7 | 1.1% |
| Abemaciclib-d6 | 0.2% |
| Abemaciclib-d5 | <0.1% |
| Abemaciclib-d4 | <0.1% |
| Abemaciclib-d3 | <0.1% |
| Abemaciclib-d2 | <0.1% |
| Abemaciclib-d1 | <0.1% |
| Abemaciclib-d0 | <0.1% |
Experimental Protocols for Isotopic Purity Determination
1.2.1. Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for determining isotopic purity.
Objective: To separate this compound from potential impurities and to determine the relative abundance of its isotopologues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 1 µg/mL).
-
Chromatographic Separation: The sample is injected into the LC system. A gradient elution method is typically used with a C18 column to achieve good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Mass Range: A range that covers the expected m/z values of Abemaciclib and its deuterated forms.
-
-
Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative abundance of each isotopologue (d0 to d8) is calculated by integrating the area of its corresponding mass peak.[1]
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2H NMR, can be used to confirm the positions of deuterium labeling and to assess isotopic purity.[2]
Objective: To confirm the specific sites of deuterium incorporation and to provide a quantitative measure of isotopic enrichment.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
1H NMR Spectroscopy: A proton NMR spectrum is acquired to identify any residual proton signals at the sites of deuteration. The absence or significant reduction of these signals indicates successful deuteration.
-
2H NMR Spectroscopy: A deuterium NMR spectrum is acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts of these signals confirm the positions of the labels.
-
Quantitative Analysis: The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the 1H NMR spectrum with the integrals of non-deuterated protons in the molecule.
Stability of this compound
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound, ensuring its quality and integrity over time. This involves long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are performed under controlled storage conditions to evaluate the thermal stability and sensitivity to humidity of this compound.[3][4][5][6]
Typical Storage Conditions:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Hypothetical Stability Data for this compound:
| Time Point | Assay (%) - Long-Term | Assay (%) - Accelerated | Total Impurities (%) - Long-Term | Total Impurities (%) - Accelerated |
| 0 months | 99.8 | 99.8 | 0.2 | 0.2 |
| 3 months | 99.7 | 99.5 | 0.3 | 0.5 |
| 6 months | 99.7 | 99.2 | 0.3 | 0.8 |
| 12 months | 99.6 | - | 0.4 | - |
| 24 months | 99.5 | - | 0.5 | - |
Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions to identify potential degradation products and pathways.[7][8][9] This helps in developing stability-indicating analytical methods.
Typical Forced Degradation Conditions and Hypothetical Results:
| Condition | Details | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5-10% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8-15% |
| Oxidation | 3% H2O2 at room temp for 24h | 3-7% |
| Thermal | 80°C for 48h | 2-5% |
| Photostability | ICH Q1B conditions | <2% |
Experimental Protocol for Stability Testing
Objective: To assess the stability of this compound under various environmental conditions and to identify any degradation products.
Methodology:
-
Sample Preparation: Multiple aliquots of this compound are stored in appropriate containers under the conditions specified in the tables above.
-
Time Point Analysis: At each designated time point, a sample is withdrawn and analyzed.
-
Analytical Method: A validated stability-indicating HPLC method is used for analysis.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where Abemaciclib and its potential degradation products absorb.
-
-
Data Evaluation:
-
Assay: The purity of this compound is determined and compared to the initial time point.
-
Impurities: The formation of any degradation products is monitored. New impurity peaks are quantified.
-
Mass Balance: The sum of the assay of this compound and the percentage of all degradation products should be close to 100%.
-
Signaling Pathway of Abemaciclib
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6.[10] These kinases, when complexed with cyclin D, play a crucial role in the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib inhibits the kinase activity of CDK4 and CDK6, preventing Rb phosphorylation and causing cell cycle arrest at the G1 phase.
Workflow for Stability Testing Logic
Caption: Workflow for Stability Testing of this compound.
Abemaciclib Mechanism of Action
Caption: Abemaciclib's Inhibition of the CDK4/6 Pathway.
Conclusion
The isotopic purity and stability of this compound are paramount to its function as a reliable internal standard in bioanalytical assays. A thorough characterization using techniques such as high-resolution mass spectrometry and NMR spectroscopy is essential to confirm its isotopic enrichment and the position of deuterium labels. Furthermore, comprehensive stability testing under long-term, accelerated, and forced degradation conditions is necessary to establish appropriate storage conditions and shelf-life, thereby ensuring the integrity and accuracy of this critical analytical reagent. The methodologies and data presented in this guide provide a framework for the quality assessment of this compound for research and drug development applications.
References
- 1. almacgroup.com [almacgroup.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. qlaboratories.com [qlaboratories.com]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. itqb.unl.pt [itqb.unl.pt]
An In-depth Technical Guide to the Mechanism of Action of Abemaciclib, a CDK4/6 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Abemaciclib (marketed as Verzenio) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), key regulators of the cell cycle.[1][2] By targeting the CDK4/6-retinoblastoma (Rb) pathway, Abemaciclib effectively blocks the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[2][3][4] Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, Abemaciclib exhibits a distinct pharmacological profile compared to other approved CDK4/6 inhibitors, including greater selectivity for CDK4 and the ability to be administered on a continuous dosing schedule.[3][5][6] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and workflows.
The Core Mechanism: Inhibition of the CDK4/6-Rb Pathway
The proliferation of both normal and cancerous cells is governed by a tightly regulated process known as the cell cycle. A critical checkpoint in this cycle is the G1 restriction point, which controls the cell's commitment to enter the DNA synthesis (S) phase.[7] The Cyclin D-CDK4/6-Rb pathway is a central driver of this transition.
2.1 The Uninhibited Pathway
-
Activation: In response to mitogenic signals, such as growth factors, cells increase the expression of D-type cyclins (Cyclin D1, D2, D3).[8]
-
Complex Formation: These D-type cyclins bind to and activate CDK4 and CDK6.[8][9]
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[9][10][11]
-
E2F Release: Phosphorylation inactivates Rb, causing it to release the E2F family of transcription factors to which it was bound.[7][9][11]
-
Gene Transcription & S-Phase Entry: The liberated E2F transcription factors activate the transcription of genes necessary for DNA replication and progression into the S phase.[7][9]
2.2 Abemaciclib's Point of Intervention
Abemaciclib functions as a reversible, ATP-competitive inhibitor of the kinase activity of CDK4 and CDK6.[3][5] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of Rb.[2][3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, effectively suppressing the transcription of S-phase genes.[11] The ultimate outcome is a durable G1 cell cycle arrest, which halts the proliferation of cancer cells dependent on this pathway.[2][4]
Quantitative Data and Pharmacological Profile
Abemaciclib's efficacy is rooted in its potent and selective inhibition of CDK4 and CDK6. It demonstrates notably higher potency against CDK4/cyclin D1 compared to other CDK4/6 inhibitors.[3]
Table 1: Inhibitory Activity of Abemaciclib and Comparators
| Target Complex | Parameter | Abemaciclib | Palbociclib | Ribociclib |
|---|---|---|---|---|
| CDK4/Cyclin D1 | IC₅₀ (nmol/L) | 2[3][12] | 9[12] | 10[12] |
| Kᵢ (nmol/L) | 0.6[12][13] | 0.26[12][13] | 0.53[12][13] | |
| CDK6/Cyclin D3 | IC₅₀ (nmol/L) | 10[3][12] | 15[12] | 39[12] |
| Kᵢ (nmol/L) | 8.2[12][13] | 0.26[12][13] | 2.3[12][13] | |
| CDK9/Cyclin T1 | IC₅₀ (nmol/L) | 57[13] | >1000 | >1000 |
| | Kᵢ (nmol/L) | 4.1[13][14] | 150[13] | 190[13] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. Data compiled from multiple preclinical studies.[3][12][13][14]
Biochemical assays have shown Abemaciclib to be approximately 14 times more selective for CDK4/cyclin D1 than for CDK6/cyclin D3.[12][13] This greater selectivity for CDK4 may contribute to its distinct clinical profile, including a lower incidence of neutropenia compared to other CDK4/6 inhibitors, allowing for a continuous dosing schedule.[6][15] While Abemaciclib does show activity against other kinases like CDK9 at higher concentrations, this is not considered its primary mechanism of action in a clinical setting for cell cycle inhibition.[13]
Table 2: Key Pharmacokinetic Properties of Abemaciclib
| Parameter | Value |
|---|---|
| Administration | Oral[1][4] |
| Bioavailability | ~45%[1][4] |
| Time to Peak Plasma | ~8 hours[1][16] |
| Metabolism | Primarily hepatic via CYP3A4[1][4] |
| Active Metabolites | M2, M20, M18[17] |
| Elimination Half-life | 17.4 to 38.1 hours[4][16] |
| Excretion | Primarily feces (~81%)[1] |
Experimental Protocols
The mechanism of Abemaciclib has been elucidated through a series of key in vitro and cell-based assays. Below are representative protocols.
4.1 Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Component Addition: To each well of a 96-well filter plate, add:
-
Recombinant human CDK4/Cyclin D1 enzyme.
-
A serial dilution of Abemaciclib (or vehicle control).
-
A specific peptide substrate for CDK4 (e.g., a fragment of Rb).
-
-
Initiation: Start the kinase reaction by adding ATP mix containing [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Harvest the phosphorylated substrate onto a filter membrane and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Abemaciclib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
4.2 Protocol: Western Blotting for Phosphorylated Rb (pRb)
This method directly assesses the inhibition of CDK4/6 activity within cancer cells by measuring the phosphorylation status of its primary substrate, Rb.
-
Cell Culture and Treatment: Plate HR+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of Abemaciclib or a vehicle control (DMSO) for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., at Ser780), total Rb, and a loading control (e.g., β-actin).
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the pRb signal relative to total Rb and the loading control indicates target inhibition.
4.3 Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), demonstrating the G1 arrest induced by Abemaciclib.
-
Cell Treatment: Treat cancer cells with Abemaciclib or vehicle as described in the Western Blot protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells and permeabilize the membranes. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have a 2N DNA content, while cells in G2/M will have a 4N content. Cells in S phase will have an intermediate DNA content. Treatment with Abemaciclib is expected to result in a significant increase in the population of cells in the G1 phase compared to the control.
Downstream Consequences and Distinctive Properties
The primary consequence of Abemaciclib's inhibition of CDK4/6 is the induction of G1 cell cycle arrest.[4] However, its pharmacological profile imparts additional effects.
-
Senescence and Apoptosis: Prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest, or in some contexts, apoptosis (programmed cell death).[4]
-
Continuous Target Inhibition: Unlike other CDK4/6 inhibitors that require treatment holidays due to myelosuppression, Abemaciclib's distinct safety profile allows for continuous daily dosing.[6][15] This ensures sustained pressure on the CDK4/6 pathway, potentially preventing tumor cell recovery and proliferation between doses.
-
Blood-Brain Barrier Penetration: Preclinical models have shown that Abemaciclib can cross the blood-brain barrier, suggesting potential utility in treating primary or metastatic brain tumors.[4][16]
-
Broader Kinase Inhibition: At concentrations higher than those required for CDK4/6 inhibition, Abemaciclib can inhibit other kinases, including CDK2 and CDK9.[13][18][19] This "polypharmacology" may contribute to its single-agent activity and its ability to overcome certain mechanisms of resistance that can emerge with more selective CDK4/6 inhibitors.[6][20]
Conclusion
Abemaciclib is a highly effective anticancer agent whose core mechanism of action is the potent and selective inhibition of the CDK4 and CDK6 kinases. By preventing the phosphorylation of the Rb tumor suppressor protein, it locks the cell cycle in the G1 phase, thereby preventing cancer cell proliferation. Its unique pharmacological properties, including a greater selectivity for CDK4, a favorable safety profile allowing for continuous dosing, and the ability to penetrate the central nervous system, distinguish it from other drugs in its class. A thorough understanding of this mechanism is critical for its optimal clinical application and for the development of future therapeutic strategies targeting cell cycle dysregulation in cancer.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types - ecancer [ecancer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Advantageous Polypharmacology of Abemaciclib Revealed by Omics Profiling of CDK4/6 Inhibitors - Conference Correspondent [conference-correspondent.com]
Preclinical Research Applications for Abemaciclib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Its therapeutic efficacy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is well-established.[3] In the realm of preclinical research, the use of isotopically labeled compounds, such as the deuterated analog Abemaciclib-d8, offers significant advantages in delineating the metabolic fate and pharmacokinetic profile of the parent drug. This technical guide provides an in-depth overview of the preclinical applications of Abemaciclib, with a special focus on the inferred utility of this compound, supported by experimental protocols, quantitative data, and pathway visualizations.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, in a drug molecule can significantly alter its metabolic profile.[4] This "deuterium switch" can lead to improved metabolic stability, enhanced bioavailability, and reduced formation of toxic metabolites, making deuterated compounds invaluable tools in preclinical drug development.[4]
Mechanism of Action: The CDK4/6-Rb Pathway
Abemaciclib exerts its anti-tumor effects by targeting the CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1-S phase transition of the cell cycle. In cancer cells with a functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of the Rb protein. This, in turn, releases the E2F transcription factor, which promotes the expression of genes required for DNA synthesis and cell cycle progression. Abemaciclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing a G1 cell cycle arrest, which can lead to senescence and apoptosis.[5][6]
Preclinical Applications of this compound
While specific studies on "this compound" are not extensively published, its applications can be inferred from the well-documented use of deuterated compounds in preclinical research and the known metabolic pathways of Abemaciclib. The primary application of this compound is as a stable isotope-labeled internal standard for quantitative bioanalysis and as a tool to investigate the pharmacokinetics and metabolism of the parent compound.
Key Inferred Applications:
-
Pharmacokinetic (PK) Studies: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify Abemaciclib and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.[7][8] Its use minimizes variability in sample preparation and instrument response, leading to more precise and reliable PK data.
-
Metabolism Studies (Metabolite Identification): Co-administration of a 1:1 mixture of Abemaciclib and this compound in preclinical models can aid in the identification of metabolites. The characteristic isotopic doublet signature in the mass spectra allows for the facile differentiation of drug-related material from endogenous matrix components.
-
Metabolic Stability Assessment: By strategically placing deuterium at known sites of metabolism (e.g., the N-ethyl group), the metabolic stability of Abemaciclib can be enhanced. Preclinical studies with such deuterated analogs can determine if this modification leads to a more favorable pharmacokinetic profile, such as a longer half-life and increased exposure.
-
Toxicology Studies: Deuteration can alter the metabolic pathways of a drug, potentially reducing the formation of reactive or toxic metabolites. Preclinical toxicology studies comparing Abemaciclib and strategically deuterated this compound can assess whether this modification improves the safety profile of the drug.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of Abemaciclib.
Table 1: In Vitro Inhibitory Activity of Abemaciclib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+, HER2-) | 168 | [9] |
| T47D | Breast Cancer (ER+, HER2-) | Not specified | [10] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Similar to ER+ lines | [9] |
| HT-1080 | Fibrosarcoma | Not specified | [11] |
| H460 | Non-Small Cell Lung Cancer | Not specified | [12] |
| CNE-1 | Nasopharyngeal Carcinoma | Not specified | [13] |
| CNE-2 | Nasopharyngeal Carcinoma | Not specified | [13] |
| RD-ES | Ewing Sarcoma | Not specified | [14] |
Table 2: Preclinical Pharmacokinetic Parameters of Abemaciclib
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*h/mL) | Reference |
| Rat | 30 mg/kg (oral) | 249 | 8.0 | 2520 | [15][16] |
| Mouse | 30 mg/kg (oral) | Not specified | 4.0 (brain) | Not specified | [16] |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Abemaciclib in cancer cell lines.[9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Abemaciclib stock solution (e.g., 10 mM in DMSO)
-
24-well plates
-
Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells into 24-well plates at a density of 5,000 to 50,000 cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of Abemaciclib from the stock solution in complete medium. A typical concentration range would be from 10 µM down to 1 nM using 2-fold or 3-fold dilutions.[9]
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Abemaciclib. Include a vehicle control (DMSO) at the same concentration as in the highest Abemaciclib dilution.
-
Incubate the plates for 72 to 96 hours.[17]
-
After the incubation period, determine the cell viability. This can be done by trypsinizing and counting the cells using a hemocytometer and Trypan Blue exclusion, or by using a plate-based viability assay according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the Abemaciclib concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Western Blot Analysis of Rb Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of the Rb protein in response to Abemaciclib treatment.[11][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Abemaciclib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of Abemaciclib for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and apply the chemiluminescent substrate.[19]
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Mouse Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Abemaciclib in a mouse xenograft model.[9][20]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., MCF-7)
-
Matrigel (optional)
-
Abemaciclib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Abemaciclib (e.g., 75 mg/kg) or vehicle control orally once daily.[20]
-
Measure tumor volume with calipers (Volume = (length x width²) / 2) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
LC-MS/MS Quantification of Abemaciclib and Metabolites
This protocol describes a method for the simultaneous quantification of Abemaciclib and its major metabolites in plasma using this compound as an internal standard.[7][21]
Materials:
-
Plasma samples
-
Abemaciclib, its metabolites, and this compound standards
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Precipitate the proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor the specific mass transitions for Abemaciclib, its metabolites, and this compound.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of Abemaciclib and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for In Vivo Xenograft Study
Logical Relationship of this compound in Preclinical Research
Conclusion
This compound serves as a critical tool in the preclinical evaluation of Abemaciclib, facilitating a deeper understanding of its pharmacokinetic properties and metabolic pathways. The use of such stable isotope-labeled compounds is integral to modern drug development, enabling researchers to conduct more precise and informative studies. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to design and execute preclinical studies aimed at further characterizing the therapeutic potential of Abemaciclib and other CDK4/6 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. jchr.org [jchr.org]
- 8. jchr.org [jchr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. commons.und.edu [commons.und.edu]
- 15. s3.pgkb.org [s3.pgkb.org]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. bu.edu [bu.edu]
- 19. bio-rad.com [bio-rad.com]
- 20. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Technical Guide to Understanding Isotope Effects in Abemaciclib-d8 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the scientific principles and practical applications related to Abemaciclib-d8, a deuterated isotopologue of the potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. While primarily utilized as an internal standard in bioanalytical assays, the study of this compound offers a valuable lens through which to understand the kinetic isotope effect (KIE) and its implications in drug metabolism and pharmacokinetics.
Introduction to Abemaciclib and the Role of Deuteration
Abemaciclib is a targeted therapy approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. It functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the transition from the G1 to the S phase of the cell cycle and suppressing cancer cell proliferation.[3][4]
The metabolism of Abemaciclib is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][5][6] This metabolic process is a critical determinant of the drug's pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, can significantly influence this process. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[7][][9]
This compound is a deuterated version of Abemaciclib that is widely used as an internal standard for the accurate quantification of Abemaciclib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] While not developed as a therapeutic agent itself, its use is foundational for pharmacokinetic research, and the principles of KIE are central to understanding its utility and the broader potential of deuterated pharmaceuticals.
The Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[] In drug metabolism, this is most pronounced with the substitution of hydrogen for deuterium due to the significant relative mass difference.
The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[9] Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium can substantially slow down the metabolic rate.[7][][12] This can lead to:
-
Increased drug exposure (AUC): A slower metabolism can increase the half-life and overall exposure of the parent drug.[13]
-
Reduced formation of metabolites: This can be beneficial if a metabolite is associated with toxicity.[13]
-
Improved pharmacokinetic profiles: Deuteration can lead to less inter-individual variability in drug levels.[9]
Caption: Abemaciclib's mechanism of action in the CDK4/6-Rb pathway.
Experimental Protocols
Detailed and validated experimental protocols are essential for studying Abemaciclib. Below are representative methodologies for its synthesis and bioanalysis.
The synthesis of Abemaciclib is a multi-step process. One common approach involves key chemical reactions such as the Suzuki coupling and Buchwald-Hartwig amination to assemble the core structure. [14]
-
Suzuki Coupling: A substituted boronic ester is coupled with a dichloro-pyrimidine to form a key biaryl intermediate. [14]2. Buchwald-Hartwig Amination: The biaryl intermediate is then reacted with an aminonicotinaldehyde to form the core aminopyrimidine structure. [14]3. Reductive Amination (Leuckart–Wallach Reaction): The final step involves a reaction with N-ethylpiperazine to install the side chain, yielding Abemaciclib. Note: The synthesis of this compound would involve the use of a deuterated reagent in the final step, such as a deuterated N-ethylpiperazine, to introduce the deuterium labels at the desired positions.
The following protocol outlines a validated LC-MS/MS method for quantifying Abemaciclib in human plasma, using this compound as the internal standard (IS). [10][11][15] 1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., this compound at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abemaciclib: Q1: 507.3 m/z → Q3: 393.2 m/z. [15] * This compound: Q1: 515.4 m/z → Q3: 393.2 m/z (Note: Parent ion m/z is increased by 8 Da due to deuteration).
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of Abemaciclib in unknown samples is determined from this curve.
dot
Caption: Standard workflow for sample analysis in pharmacokinetic studies.
Conclusion and Future Outlook
This compound is an indispensable tool in the clinical development and study of Abemaciclib, enabling precise and accurate pharmacokinetic measurements. While its current application is primarily as an internal standard, the underlying principles of the kinetic isotope effect it embodies are of significant interest to drug developers.
The strategic deuteration of drug candidates at sites of metabolism can slow metabolic clearance, potentially enhancing efficacy, improving safety profiles by reducing toxic metabolites, and decreasing dosing frequency. [13]Although direct therapeutic studies on this compound have not been published, the extensive CYP3A4-mediated metabolism of Abemaciclib suggests that a deuterated version designed for therapeutic use could exhibit an altered pharmacokinetic profile. Future research in this area could explore whether such modifications offer clinical advantages, continuing the trend of leveraging stable isotopes to create next-generation therapeutics.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
Abemaciclib-d8 supplier and purchasing information for labs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Abemaciclib-d8, a deuterated analog of Abemaciclib, for use in research and development settings. This document outlines reliable suppliers, purchasing details, and in-depth experimental protocols for its application, particularly in quantitative bioanalysis.
This compound: An Overview
This compound is the deuterium-labeled version of Abemaciclib.[1][2] Abemaciclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), with IC50 values of 2 nM and 10 nM, respectively.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Abemaciclib in biological matrices using mass spectrometry-based methods. Its use is intended for research and analytical applications only and not for human or veterinary use.[2][3]
Sourcing and Procurement of this compound
For laboratories looking to procure this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from selected vendors. Please note that pricing is subject to change and may not be publicly available; direct inquiry with the supplier is recommended.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-16297AS | Not Specified | >99% (Typical) | 1mg, 5mg, 10mg |
| Simson Pharma Limited | Abemaciclib D8 | Not Specified | 2088650-53-5 | High Quality | Inquire for details |
| Toronto Research Chemicals (via Sapphire Bioscience) | Desethyl-Abemaciclib-D8 | TRC-D115452 | Not Specified | Not Specified | 1mg, 5mg, 10mg, Bulk |
Experimental Protocol: Quantification of Abemaciclib in Human Serum by UHPLC-MS/MS
This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Abemaciclib in human serum, utilizing this compound as an internal standard.[4]
Materials and Reagents
-
Abemaciclib standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Blank human serum
Sample Preparation
-
Stock Solutions : Prepare stock solutions of Abemaciclib and this compound at a concentration of 1 mg/mL in methanol.[4]
-
Working Solutions : Prepare fresh daily working solutions for calibrators and quality control (QC) samples of 40 µg/mL Abemaciclib in a methanol-water mixture (33:67, v/v).[4]
-
Calibration and QC Samples : Perform serial dilutions of the working solutions with blank serum to achieve the desired concentrations for the calibration curve and QC samples.[4] A typical calibration range is from 20.0 to 2500 ng/mL.[4]
-
Protein Precipitation : Precipitate proteins in the serum samples. This step is followed by on-line solid-phase extraction (SPE) for sample cleanup.[4]
Chromatographic Conditions
-
UHPLC System : A system capable of two-dimensional chromatography is recommended for semi-automated sample preparation.[4]
-
Column : A biphenyl column is suitable for achieving good chromatographic separation.[4]
-
Mobile Phase : A gradient elution using a suitable mobile phase composition is employed.
-
Injection Volume : Typically 5 µL.[5]
Mass Spectrometry Conditions
-
Ionization Mode : Positive electrospray ionization (ESI).[4]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used to record two mass transitions (quantifier and qualifier) for both Abemaciclib and this compound.[4]
-
Ion Source Parameters :
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of Abemaciclib using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Abemaciclib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling guidelines, and experimental considerations for Abemaciclib-d8. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Chemical and Physical Properties
This compound is the deuterated form of Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). The incorporation of eight deuterium atoms increases its molecular weight, making it a valuable internal standard for mass spectrometry-based quantification of Abemaciclib.
Table 1: Physicochemical Properties of this compound and Abemaciclib
| Property | This compound | Abemaciclib |
| Chemical Name | N-(5-((4-Ethylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine[1] | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |
| CAS Number | 2088650-53-5[1] | 1231929-97-7 |
| Molecular Formula | C₂₇H₂₄D₈F₂N₈[1] | C₂₇H₃₂F₂N₈ |
| Molecular Weight | 514.7 g/mol [1] | 506.61 g/mol |
| Appearance | Yellow to pale yellow solid | Not specified |
| Solubility | Soluble in DMSO[2] | Soluble in MEOH |
| Storage | 2-8°C Refrigerator, Store at -20°C[2] | 2-8°C |
Safety and Hazard Information
Hazard Identification
Based on the data for Abemaciclib, the primary hazards include:
-
Toxicity: Harmful if swallowed.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if necessary.[1] |
| Skin Contact | Wash with plenty of water.[1] |
| Eye Contact | Wash with plenty of water.[1] |
| Ingestion | Seek medical assistance for gastric lavage.[1] |
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including surgical gloves, lab coat, and safety glasses. Avoid dust formation.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is between 2-8°C in a refrigerator or at -20°C for long-term storage[2][3].
Toxicological Data (Abemaciclib)
The following table summarizes key toxicological findings for Abemaciclib.
Table 2: Summary of Toxicological Profile for Abemaciclib
| Endpoint | Observation |
| Acute Toxicity | Harmful if swallowed. |
| Carcinogenicity | Not specified. |
| Mutagenicity | Not mutagenic in a bacterial reverse mutation (Ames) assay.[4] |
| Reproductive Toxicity | May impair fertility in males. Can cause fetal harm.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs. |
Mechanism of Action and Signaling Pathway
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6. These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, Abemaciclib prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint, and ultimately inhibiting tumor growth.
Caption: Mechanism of action of this compound via inhibition of the Cyclin D-CDK4/6-Rb pathway.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Abemaciclib in biological matrices.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in analytical standards and quality control samples.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Dissolve the weighed powder in a known volume of DMSO to achieve a final concentration of, for example, 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in amber vials at -20°C or -80°C to prevent degradation. Stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and 1 month at -20°C[5].
Quantitative Analysis by LC-MS/MS
Objective: To quantify the concentration of Abemaciclib in a biological sample (e.g., plasma) using this compound as an internal standard.
Methodology: This protocol is a generalized example based on published methods. Specific parameters may need to be optimized for your instrument and application.
Caption: General workflow for the quantitative analysis of Abemaciclib using this compound as an internal standard by LC-MS/MS.
Table 3: Example LC-MS/MS Parameters for Abemaciclib and this compound Analysis
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Abemaciclib) | Q1: 507.3 -> Q3: 393.2 |
| MRM Transition (this compound) | Q1: 515.3 -> Q3: 393.2 |
Disposal Considerations
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current safety data sheet provided by the supplier before handling this compound and should perform their own risk assessment. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
Methodological & Application
Application Note: A Robust and Sensitive UHPLC-MS/MS Method for the Quantification of Abemaciclib in Human Plasma Using Abemaciclib-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Abemaciclib in human plasma. The method utilizes Abemaciclib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[1][3] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4]
Given the interindividual variability in drug exposure, a robust and sensitive bioanalytical method is crucial for the precise quantification of Abemaciclib in biological matrices.[5] This application note provides a comprehensive UHPLC-MS/MS method for the determination of Abemaciclib in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.
Signaling Pathway of Abemaciclib
Abemaciclib targets the Cyclin D-CDK4/6-Rb pathway, a key signaling cascade that controls the G1-S phase transition of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib's inhibition of CDK4 and CDK6 restores cell cycle control.[2][6]
Figure 1: Abemaciclib's mechanism of action in the cell cycle pathway.
Experimental Protocols
Materials and Reagents
-
Abemaciclib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium bicarbonate (reagent grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib and this compound in DMSO at a concentration of 1 mg/mL.[7]
-
Working Solutions: Prepare serial dilutions of the Abemaciclib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.[8]
-
Internal Standard Working Solution (35 ng/mL): Prepare a working solution of this compound at a concentration of 35 ng/mL in methanol.[7]
Sample Preparation
A protein precipitation method is employed for the extraction of Abemaciclib from human plasma.[7]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 450 µL of the internal standard working solution (35 ng/mL this compound in methanol).[7]
-
Vortex the mixture for 10 seconds to ensure thorough mixing.[7]
-
Allow the samples to precipitate for 10 minutes at room temperature.[7]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[7]
-
Transfer 18 µL of the supernatant to a clean tube and dilute with 1500 µL of 75% methanol containing 0.005 mol/L ammonium bicarbonate.[7]
-
Vortex for 10 seconds and inject 4 µL of the final extract into the UHPLC-MS/MS system.[7]
UHPLC-MS/MS Conditions
The following conditions are a representative example and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| UHPLC System | Shimadzu Prominence or equivalent[7] |
| Column | Gemini NX C18, 2 mm × 50 mm, 3 µm[7] |
| Column Temperature | 50°C[7] |
| Mobile Phase A | 60% Methanol with 0.01 mol/L Ammonium Bicarbonate[7] |
| Mobile Phase B | 90% Methanol with 0.01 mol/L Ammonium Bicarbonate[7] |
| Flow Rate | 0.5 mL/min[7] |
| Gradient | 0% B to 100% B over 2 minutes, hold for 1 minute, then return to 0% B[7] |
| Injection Volume | 4 µL[7] |
| Mass Spectrometer | Sciex API 4000 or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][9] |
| Source Temperature | 650°C[8] |
| IonSpray Voltage | 2500 V[8] |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2[8] |
| This compound | 515.3 | 393.2 (representative, may vary based on deuteration pattern) |
Quantitative Data Summary
The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, and accuracy.
Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Abemaciclib | 5 - 2000 | ≥0.999 | 1/x²[7] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤8.2 | 98.8 - 101[7] | ≤7.5 | 97.5 - 104.2[7] |
| Low | 15 | ≤5.0 | 95.0 - 105.0 | ≤6.0 | 96.0 - 103.0 |
| Mid | 150 | ≤4.5 | 96.0 - 104.0 | ≤5.5 | 97.0 - 102.0 |
| High | 1500 | ≤4.0 | 97.0 - 103.0 | ≤5.0 | 98.0 - 101.0 |
Data presented are representative and compiled from published literature.[7]
Experimental Workflow
The overall experimental workflow for the quantification of Abemaciclib is depicted below.
Figure 2: Workflow for Abemaciclib analysis in plasma.
Conclusion
This application note details a robust, sensitive, and reliable UHPLC-MS/MS method for the quantification of Abemaciclib in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical research. The presented protocols and performance data demonstrate the method's suitability for accurate and precise measurement of Abemaciclib concentrations, supporting further investigation into its pharmacology and clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Abemaciclib - NCI [cancer.gov]
- 5. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jchr.org [jchr.org]
Application Notes and Protocols for the Quantification of Abemaciclib in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Abemaciclib in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically a deuterated form of Abemaciclib (such as Abemaciclib-d8), is crucial for accurate and precise quantification by correcting for matrix effects and variability in sample processing.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential to optimize dosing, minimize toxicity, and understand the exposure-response relationship. This document outlines a validated bioanalytical method for the determination of Abemaciclib concentrations in human plasma, a critical tool for clinical and research applications.
Experimental Protocols
A robust and reliable LC-MS/MS method for Abemaciclib quantification involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are based on established and validated methods.
Materials and Reagents
-
Analytes: Abemaciclib and its deuterated internal standard (IS), this compound.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade).
-
Human Plasma: K2-EDTA human plasma.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib and this compound in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile and water or dimethyl sulfoxide (DMSO).[1][2] Store these solutions at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions of Abemaciclib by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50% acetonitrile). A working solution of the internal standard (this compound) is also prepared by diluting its stock solution to a fixed concentration (e.g., 35 ng/mL).[1]
Calibration Standards and Quality Controls
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the Abemaciclib working solutions to achieve a desired concentration range (e.g., 5-2000 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and efficient method for extracting Abemaciclib from human plasma.[1][3][4]
-
Aliquot Plasma: Pipette 50 µL of human plasma (calibration standard, QC, or study sample) into a clean microcentrifuge tube.[1]
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube, except for blank samples.
-
Precipitate Proteins: Add a precipitating agent, typically 3 to 4 volumes of cold acetonitrile or methanol.[1]
-
Vortex: Vortex the tubes for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant may be further diluted if necessary.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[4]
-
Gradient Elution: A gradient elution is typically employed to achieve good separation and peak shape. The gradient can be optimized, but a representative example starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates the column.
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor to product ion transitions for both Abemaciclib and this compound.
-
Abemaciclib Transition: The specific m/z transition will be determined during method development.
-
This compound Transition: The precursor ion will be shifted by +8 Da compared to Abemaciclib, while the product ion may be the same or different depending on the fragmentation pattern.
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized to achieve the best signal intensity for Abemaciclib.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Abemaciclib in human plasma.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.25 - 0.5 mL/min[1] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitored Transition (Abemaciclib) | Analyte-specific m/z |
| Monitored Transition (this compound) | Analyte-specific m/z (+8 Da precursor) |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.999[1] |
| Calibration Range | Dependent on application | 5 - 2000 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.2 - 8.2%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.6 - 7.5%[1] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 94.7 - 107%[1] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 94.7 - 107%[1] |
| Recovery (%) | Consistent and reproducible | > 85%[6][7] |
| Matrix Effect | Minimal and compensated by IS | Consistent between matrices[2] |
| Stability | Stable under tested conditions | Stable in plasma and extracts under various storage conditions[1] |
Experimental Workflow and Visualization
The overall workflow for the quantification of Abemaciclib in human plasma is depicted in the following diagram.
Caption: Workflow for Abemaciclib quantification in human plasma.
This detailed protocol and the accompanying data provide a solid foundation for researchers to establish and validate a robust method for the quantification of Abemaciclib in human plasma. Adherence to good laboratory practices and regulatory guidelines is essential for ensuring the quality and reliability of the generated data.
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jchr.org [jchr.org]
- 4. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Therapeutic Drug Monitoring of Abemaciclib using Abemaciclib-d8
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] It functions by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[3][4][5] Therapeutic Drug Monitoring (TDM) is increasingly recognized as a valuable tool in optimizing Abemaciclib therapy. TDM is beneficial due to the significant inter-individual variability in plasma exposure observed among patients and established relationships between drug exposure and clinical outcomes, including both efficacy and toxicity.[6][7][8]
To achieve accurate and precise quantification of Abemaciclib in patient plasma or serum, a stable isotope-labeled internal standard is essential. Abemaciclib-d8, a deuterated analog of the parent drug, serves as the ideal internal standard for TDM assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use compensates for variations in sample preparation and matrix effects, ensuring reliable measurement.[9][10] Furthermore, Abemaciclib is metabolized by CYP3A4 into active metabolites, primarily M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), which also exhibit potent CDK4/6 inhibitory activity and are often monitored concurrently with the parent drug.[7][8][9][11]
Mechanism of Action: Abemaciclib Signaling Pathway
The diagram below illustrates the CDK4/6 signaling pathway and the mechanism of action for Abemaciclib. In HR+ breast cancer, estrogen signaling promotes the formation of the Cyclin D-CDK4/6 complex. This complex phosphorylates the retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then initiates the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle, leading to proliferation. Abemaciclib selectively inhibits CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest at the G1 phase.[1][2][4][12]
Protocols for TDM of Abemaciclib using LC-MS/MS
This section provides a detailed protocol for the quantification of Abemaciclib in human plasma using an LC-MS/MS method with this compound as the internal standard.
1. Experimental Workflow Overview
The general workflow for the TDM of Abemaciclib involves sample collection, preparation by protein precipitation, chromatographic separation, and detection by mass spectrometry.
2. Materials and Reagents
-
Analytes: Abemaciclib, Abemaciclib M2, Abemaciclib M20
-
Internal Standard: this compound[9]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dimethyl sulfoxide (DMSO), Deionized water.[9][13]
-
Chemicals: Formic acid, Ammonium acetate.
-
Matrix: Drug-free human plasma or serum.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma/serum into a 1.5 mL microcentrifuge tube.[13]
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150-200 µL of cold methanol to precipitate proteins.[9][13]
-
Vortex the mixture for 30-60 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or HPLC vial.
-
Dilute the supernatant with an aqueous mobile phase or deionized water (e.g., 1:1 v/v) as needed to ensure compatibility with the initial chromatographic conditions.[9]
-
Inject the final extract into the LC-MS/MS system.
4. Liquid Chromatography (LC) Parameters
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: Reversed-phase C18 or Biphenyl column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm).[9][14]
-
Mobile Phase A: 0.1% Formic acid in water or an appropriate buffer.
-
Mobile Phase B: Methanol or Acetonitrile.[9]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Total Run Time: 5-10 minutes.[13]
5. Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[13][16]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
Key Parameters: Optimize source-dependent parameters like ion spray voltage, source temperature, and gas flows (nebulizer, curtain, collision gas) according to the instrument manufacturer's guidelines.
Data and Performance Characteristics
Table 1: Representative LC-MS/MS MRM Transitions
The following table summarizes typical mass-to-charge ratio (m/z) transitions for the precursor and product ions used to monitor Abemaciclib and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Abemaciclib | 507.3 | 393.2 | Most common transition for quantification.[15] |
| 507.3 | 70.1 | Confirmation ion. | |
| This compound | 515.4 | 393.3 | Internal Standard for Abemaciclib.[9] |
| Metabolite M2 | 479.3 | 365.2 | Active Metabolite.[9] |
| Metabolite M20 | 523.3 | 393.2 | Active Metabolite.[9] |
Table 2: Summary of Assay Validation Parameters
This table presents a summary of typical performance characteristics for a validated LC-MS/MS assay for Abemaciclib TDM, compiled from various studies.
| Parameter | Performance Range | Reference(s) |
| Linearity Range (ng/mL) | 20 - 2500 | [10] |
| 40 - 800 | [9][16][17] | |
| 5 - 2000 | [13] | |
| Intra-day Precision (%CV) | 1.2 - 8.2% | [13] |
| 3.1 - 15% | [10][14] | |
| Inter-day Precision (%CV) | 0.6 - 7.5% | [13] |
| 1.6 - 14.9% | [10][14] | |
| Accuracy / Bias (%) | 94.7 - 107% | [13] |
| -14.3% to +14.6% | [10][14] | |
| ≤ 10.7% (inaccuracy) | [17][18] | |
| Recovery (%) | >85% | [19] |
| 110 - 129% (overall) | [13] |
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of Abemaciclib. The protocols and performance data outlined in these application notes demonstrate a reliable framework for clinical and research laboratories to implement TDM. This approach allows for dose individualization, which can help optimize therapeutic outcomes by maintaining drug exposure within the desired therapeutic window, thereby potentially minimizing toxicity and improving patient management in the treatment of HR+/HER2- breast cancer.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. The role of abemaciclib in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jchr.org [jchr.org]
- 16. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Bioanalysis of Abemaciclib using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Accurate and precise quantification of Abemaciclib in biological matrices is therefore essential.
This document provides detailed application notes and protocols for the sample preparation and analysis of Abemaciclib in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), specifically Abemaciclib-d8. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and improving the accuracy and reproducibility of the bioanalytical method.[1]
Abemaciclib: Mechanism of Action
Abemaciclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb)-E2F pathway, which is a key regulator of the cell cycle.[2][3][4][5] In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Abemaciclib competitively inhibits the ATP-binding domain of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 cell cycle arrest and suppression of tumor growth.[6][7]
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of Abemaciclib from its d8 Labeled Form for Quantitative Bioanalysis
Application Note and Protocol
This document provides a detailed methodology for the chromatographic separation and quantification of Abemaciclib from its deuterium-labeled internal standard, Abemaciclib-d8, in biological matrices. The protocols described are primarily based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a common and robust method in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of certain types of breast cancer.[1][2][3] Accurate quantification of Abemaciclib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[6][7]
This application note details a validated UHPLC-MS/MS method for the simultaneous quantification of Abemaciclib and this compound. While the primary goal in this context is not baseline chromatographic separation (as the stable isotope-labeled internal standard is designed to co-elute or elute very closely to the analyte), the distinct mass-to-charge ratios (m/z) of the two compounds allow for their precise and independent quantification by the mass spectrometer.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly employed for the extraction of Abemaciclib and its internal standard from plasma or serum samples.[1][7][8]
Materials:
-
Biological matrix (e.g., human plasma or serum)
-
Abemaciclib and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike a known concentration of this compound working solution into the biological matrix samples, calibrators, and quality control samples.
-
For a 50 µL aliquot of the plasma or serum sample, add 200 µL of acetonitrile containing the internal standard (this compound).[8]
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.[9]
Chromatographic Conditions
The following tables summarize typical UHPLC and HPLC conditions for the analysis of Abemaciclib and this compound.
Table 1: UHPLC-MS/MS Method Parameters [7][8][10]
| Parameter | Condition |
| System | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Refer to specific validated methods; a typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Run Time | 3 - 5 minutes |
Table 2: HPLC-MS/MS Method Parameters [1]
| Parameter | Condition |
| System | HPLC system with a tandem mass spectrometer |
| Column | C18 column (e.g., Discovery® C18, 20 x 2.1 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Methanol:Acetonitrile (20:80, v/v) with pH adjusted to 6.5 with diluted ammonia[1] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.0 minutes[1] |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).[10]
Table 3: Mass Spectrometry Parameters
| Parameter | Abemaciclib | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (Q1) m/z | 507.3 | 515.3 (approx.) |
| Product Ion (Q3) m/z | 393.2 | 393.2 (approx.) |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time | ~100-200 ms | ~100-200 ms |
Note: The exact m/z values for the precursor and product ions may vary slightly depending on the specific deuteration pattern of the internal standard and the instrument calibration. The values presented are based on published data. For instance, one study reported mass transitions for Abemaciclib and Abemaciclib-D10 as m/z 507.32 → 393.16 and 517.66 → 393.16, respectively.[1]
Data Presentation and Analysis
The concentration of Abemaciclib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Abemaciclib/Abemaciclib-d8). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Abemaciclib in the unknown samples is then interpolated from this calibration curve using a linear regression model, often with a weighting factor of 1/x² to ensure accuracy at the lower end of the calibration range.[5]
Table 4: Representative Quantitative Data Summary
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Abemaciclib | ~1.5 - 2.5 | 2.0 | 2000 | ≤ 15% | 85 - 115% |
| This compound | ~1.5 - 2.5 | N/A | N/A | N/A | N/A |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. The values are typical and may vary based on the specific validation study.[7][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Abemaciclib in a biological matrix using a deuterated internal standard.
Caption: Workflow for Abemaciclib quantification.
Signaling Pathway Context (Illustrative)
While not a direct part of the separation protocol, understanding the mechanism of action of Abemaciclib is relevant for researchers in drug development. The following diagram illustrates the cell cycle pathway targeted by Abemaciclib.
References
- 1. jchr.org [jchr.org]
- 2. A Population Pharmacokinetic and Pharmacodynamic Analysis of Abemaciclib in a Phase I Clinical Trial in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Mass Spectrometry Parameters for the High-Throughput Quantification of Abemaciclib with Abemaciclib-d8 Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Abemaciclib-d8, is employed. This document provides optimized mass spectrometry parameters, a detailed experimental protocol for sample preparation and analysis, and illustrative diagrams to guide researchers, scientists, and drug development professionals in replicating this methodology. The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability of quantification.[1][2][3][4]
Introduction
Abemaciclib is an oral medication approved for the treatment of certain types of breast cancer.[5] Therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing and minimize toxicity. LC-MS/MS has become the gold standard for the quantification of small molecules like Abemaciclib in biological matrices due to its high sensitivity and selectivity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust bioanalytical method.[4] This internal standard has nearly identical chemical and physical properties to Abemaciclib, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for potential analytical variability.[2][4] This application note provides a comprehensive protocol for the optimization of mass spectrometry parameters for the detection of Abemaciclib and this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of Abemaciclib and this compound from human plasma.[5][6][7]
Materials:
-
Human plasma samples
-
Abemaciclib and this compound analytical standards
-
Acetonitrile (ACN), LC-MS grade[7]
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of Abemaciclib and this compound in methanol at a concentration of 1 mg/mL.[8]
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 0.10 µg/mL) in acetonitrile.[8]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of the internal standard working solution.[8]
-
Vortex the mixture for 30 seconds to precipitate proteins.[8]
-
Centrifuge the samples at 15,000 x g for 5 minutes at room temperature.[5][8]
-
Carefully transfer 50 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 950 µL of a mixture of acetonitrile and water (30:70, v/v).[8]
-
Vortex for 5 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve Abemaciclib from other plasma components and potential interferences.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | Biphenyl column (e.g., 150 x 4.6 mm, 2.6 µm)[7] or a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5-10 µL |
| Column Temp. | 25°C[7] |
| Gradient | A linear gradient from 15% to 100% Mobile Phase B over 8.5 minutes is a suitable starting point.[7] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an ESI source.
Optimized Mass Spectrometry Parameters:
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions and compound-dependent parameters for Abemaciclib and its deuterated internal standard, this compound.
| Parameter | Abemaciclib | This compound |
| Precursor Ion (Q1) m/z | 507.3[5] | 515.4[9][10] |
| Product Ion (Q3) m/z | 393.2[5] | 393.2[10] |
| Declustering Potential (DP) | Optimized Instrumentally | Optimized Instrumentally |
| Collision Energy (CE) | Optimized Instrumentally | Optimized Instrumentally |
| Cell Exit Potential (CXP) | Optimized Instrumentally | Optimized Instrumentally |
| Ionization Mode | Positive ESI | Positive ESI |
General Source/Gas Parameters (Typical Starting Points):
| Parameter | Value |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
Data Presentation
The quantitative data for the optimized mass spectrometry parameters are summarized in the tables below for clear comparison.
Table 1: MRM Transitions for Abemaciclib and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Abemaciclib | 507.3 | 393.2 |
| This compound | 515.4 | 393.2 |
Table 2: Example Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 8.5 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 85 | 15 |
| 12.0 | 85 | 15 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for plasma sample preparation.
Caption: LC-MS/MS analysis workflow.
Caption: Principle of internal standard-based quantification.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring [mdpi.com]
Application Notes and Protocols for the Use of Abemaciclib-d8 in Pharmacokinetic Studies of CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Abemaciclib-d8 as an internal standard in the pharmacokinetic analysis of Abemaciclib, a potent CDK4/6 inhibitor. The following sections detail the underlying pharmacology, experimental procedures, and data interpretation to guide researchers in their drug development efforts.
Introduction to Abemaciclib and its Pharmacokinetics
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[1][2][3] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest and subsequent suppression of tumor growth.[1][3][4] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][5][6]
Understanding the pharmacokinetic profile of Abemaciclib is critical for optimizing dosing strategies and ensuring therapeutic efficacy. Abemaciclib exhibits slow absorption, with a time to maximum plasma concentration (Tmax) of approximately 8 hours.[2][3][7] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, forming several active metabolites, with M2 (N-desethylabemaciclib), M18, and M20 being the most significant and equipotent to the parent drug.[4][8][9] The terminal elimination half-life is approximately 18-30 hours.[1] Due to significant inter-individual variability in its pharmacokinetics, robust bioanalytical methods are essential for accurate characterization.[8][9]
Role of this compound in Bioanalysis
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification of the analyte. This compound, a deuterated form of Abemaciclib, serves as an ideal internal standard. It shares identical physicochemical properties with Abemaciclib, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. The use of this compound compensates for potential variability in sample preparation and matrix effects, leading to more reliable and reproducible pharmacokinetic data.[10][11][12]
Quantitative Pharmacokinetic Data of Abemaciclib
The following table summarizes key pharmacokinetic parameters of Abemaciclib from clinical studies. These values can serve as a reference for researchers conducting their own pharmacokinetic investigations.
| Parameter | Value | Reference |
| Absolute Bioavailability | 45% | [2][3] |
| Median Tmax (Time to Peak Plasma Concentration) | 8 hours | [2][3][7] |
| Plasma Protein Binding | 96-98% | [2] |
| Volume of Distribution (Vd) | 747 L | [2] |
| Metabolism | Primarily via CYP3A4 | [1][3][7] |
| Active Metabolites | M2, M18, M20 | [4][9] |
| Route of Excretion | Primarily feces (81%), urine (3%) | [1] |
| Mean Terminal Half-life (t½) | 18-30 hours | [1] |
| Clearance (CL) | 21.8 L/h | [2] |
Experimental Protocols
Bioanalytical Method for Abemaciclib Quantification in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of Abemaciclib in human plasma using this compound as an internal standard. Researchers should validate the method according to regulatory guidelines.
4.1.1. Materials and Reagents
-
Abemaciclib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q
-
Polypropylene tubes
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare a series of standard working solutions by serially diluting the Abemaciclib stock solution with a suitable solvent (e.g., ACN:water) to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
4.1.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
In a polypropylene tube, add 50 µL of plasma sample.
-
Add a specific volume of the this compound internal standard working solution to each sample (except for blank samples).
-
Add a precipitating agent, typically 3 volumes of cold acetonitrile (150 µL), to each tube.[14]
-
Vortex mix for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant may be further diluted if necessary.
4.1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 or biphenyl column is commonly used for separation.[10][14]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A gradient elution is typically employed to separate Abemaciclib from its metabolites and other endogenous plasma components.
-
Flow Rate: 0.3 - 0.7 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Abemaciclib: m/z 507.3 → 393.2 (example)[15]
-
This compound: m/z 515.3 → 393.2 (example, exact mass will depend on the deuteration pattern)
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
4.1.5. Data Analysis
-
Integrate the peak areas for both Abemaciclib and this compound.
-
Calculate the peak area ratio (Abemaciclib peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
CDK4/6 Signaling Pathway
The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like Abemaciclib.
Caption: CDK4/6 signaling pathway and the inhibitory action of Abemaciclib.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in a typical pharmacokinetic study workflow for Abemaciclib using this compound.
Caption: Workflow for a pharmacokinetic study of Abemaciclib.
These application notes and protocols are intended to provide a foundational understanding and practical guidance for researchers. It is essential to adapt and validate these methods for specific experimental conditions and to adhere to all relevant safety and regulatory guidelines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 7. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
Application Note: High-Throughput Quantification of Abemaciclib and its Major Metabolites in In Vitro Systems Using Abemaciclib-d8 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] In humans, abemaciclib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites.[1][3] The major active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18), exhibit similar potency to the parent drug and are present in significant concentrations in plasma, contributing to the overall clinical activity.[1][4]
Accurate quantification of abemaciclib and its metabolites in in vitro systems, such as human liver microsomes (HLMs), is crucial for metabolic stability studies, reaction phenotyping, and drug-drug interaction assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abemaciclib and its key metabolites, utilizing the stable isotope-labeled internal standard, Abemaciclib-d8. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the assay.[5][6]
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution analysis is a technique used to precisely quantify a compound of interest in a complex matrix. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6][7] Because the SIL-IS and the analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience the same extraction recovery and ionization efficiency or suppression in the mass spectrometer's ion source.[5][8] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample preparation or matrix effects.[7]
Figure 1: Principle of Stable Isotope Dilution for Accurate Quantification.
Abemaciclib Signaling Pathway
Abemaciclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. In hormone receptor-positive breast cancer, the cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway is often hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity. This inhibition prevents the phosphorylation of Rb, which in turn keeps the transcription factor E2F bound to Rb. The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and suppression of tumor growth.[2]
Figure 2: Simplified Signaling Pathway of Abemaciclib.
Experimental Protocol
This protocol provides a general framework for the quantification of abemaciclib and its metabolites in an in vitro human liver microsome incubation.
Materials and Reagents
-
Abemaciclib (analytical standard)
-
Abemaciclib metabolites (M2, M20, M18 - analytical standards)
-
This compound (internal standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or Ammonium Bicarbonate, depending on the chosen mobile phase)
-
96-well plates and sealing mats
Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of abemaciclib, M2, M18, and M20 in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile and water.[9]
-
Internal Standard Stock Solution (0.1 mg/mL): Prepare a stock solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water.[9]
-
Combined Analyte Working Solution (10 µg/mL): Prepare a combined working solution by diluting the individual analyte stock solutions in a 1:1 (v/v) mixture of acetonitrile and water.[9]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the stock solution in the protein precipitation solvent (e.g., acetonitrile). The final concentration should be optimized based on the mass spectrometer's response.
In Vitro Incubation (Metabolic Stability Assay)
-
Prepare a master mix containing human liver microsomes (final concentration typically 0.5-1 mg/mL) in potassium phosphate buffer.
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add abemaciclib (final concentration typically 1 µM) to the reaction mixture.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture (e.g., 50 µL) into a 96-well plate containing ice-cold protein precipitation solvent (e.g., 150 µL of acetonitrile) with the internal standard (this compound).
-
Vortex the plate thoroughly to mix and precipitate the proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
Column: A reversed-phase C18 or biphenyl column is suitable (e.g., XTerra MS C18, 3.5 µm, 50x2.1 mm).[2][10]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate.[11]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium bicarbonate.[11]
-
Gradient: A linear gradient from low to high organic phase over several minutes.
-
Flow Rate: 0.25-0.5 mL/min.[11]
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for each analyte and the internal standard need to be optimized. Example transitions are provided in the table below.[9][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| This compound (IS) | 515.3 | 393.2 |
| M2 (N-desethylabemaciclib) | 479.2 | 393.2 |
| M20 (hydroxyabemaciclib) | 523.3 | 409.2 |
| M18 (hydroxy-N-desethylabemaciclib) | 495.2 | 409.2 |
Table 1: Example MRM Transitions for Abemaciclib, its Metabolites, and Internal Standard.[9][12]
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²).[12]
-
Quantify the concentration of abemaciclib and its metabolites in the in vitro samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
A comprehensive validation of the analytical method should be performed to ensure its reliability. The following tables summarize typical acceptance criteria and reported performance data from various validated methods.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.997[12] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.2 - 5 ng/mL[4][11] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94.7% - 107%[11] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within-run: 1.2% - 8.2%; Between-run: 0.6% - 7.5%[11] |
| Recovery | Consistent and reproducible | 81% - 93%[12] |
| Matrix Effect | Minimal and compensated by IS | 0.9 - 1.1[12] |
Table 2: Summary of Method Validation Parameters and Performance.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of abemaciclib and its metabolites in an in vitro study.
Figure 3: Experimental Workflow for In Vitro Metabolite Quantification.
Conclusion
This application note provides a detailed protocol and the underlying principles for the accurate and robust quantification of abemaciclib and its major active metabolites in in vitro systems using an LC-MS/MS method with a stable isotope-labeled internal standard, this compound. The use of this compound ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. This methodology is well-suited for drug metabolism and pharmacokinetic studies, providing valuable data to support drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Abemaciclib in Preclinical Animal Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Abemaciclib in various preclinical animal matrices, including mouse plasma and tissue homogenates. The protocol employs a straightforward protein precipitation for sample extraction, providing good recovery and minimal matrix effects. The method was validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical drivers of cell cycle progression.[1] By blocking the phosphorylation of the retinoblastoma protein (Rb), Abemaciclib induces a G1 cell cycle arrest, inhibiting the proliferation of cancer cells.[1] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]
Preclinical animal studies are essential to understand the pharmacology, pharmacokinetics, and safety profile of new drug candidates like Abemaciclib.[3] Accurate quantification of the drug in biological matrices is crucial for these evaluations. This document provides a detailed protocol for a validated bioanalytical method to measure Abemaciclib concentrations in plasma and tissue samples from preclinical animal models, such as mice.[4][5]
Signaling Pathway of Abemaciclib
Caption: Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.
Experimental Protocol
This protocol is based on established methods for Abemaciclib quantification.[4][6][7]
Materials and Reagents
-
Abemaciclib analytical standard
-
Abemaciclib-D10 or Abemaciclib-d8 (Isotope-labeled Internal Standard, IS)[8][9]
-
Acetonitrile (ACN), HPLC grade[8]
-
Methanol (MeOH), HPLC grade[8]
-
Formic acid (FA), LC-MS grade[8]
-
Ammonium bicarbonate
-
Ultrapure water
-
Control mouse plasma and tissue (e.g., liver, kidney, spleen, brain)[4][5]
Equipment
-
Tandem mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)[3]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib and the internal standard (IS) in a suitable solvent like DMSO or a 1:1 mixture of ACN:Water.[3]
-
Intermediate Solutions: Prepare intermediate solutions by diluting the stock solutions in 50% ACN.
-
Calibration Standards (CS) and Quality Controls (QC): Prepare a series of working solutions by serially diluting the intermediate solution. Spike these into control plasma or tissue homogenate to create calibration standards and quality control samples at various concentrations. A typical calibration range is 2 to 200 ng/mL.[4][6]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 200 pg/mL) in ACN.[8]
Sample Preparation (Protein Precipitation)
Caption: Workflow for sample preparation using protein precipitation.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4][6]
-
Add the internal standard working solution.
-
Add cold acetonitrile (typically at a 3:1 or 4:1 ratio to the sample volume) to precipitate proteins.[5]
-
Vortex the mixture thoroughly for several minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with water or mobile phase A before injection to reduce solvent strength if necessary.[4][6]
-
Inject a small volume (e.g., 4 µL) into the UPLC-MS/MS system.[11]
For tissue samples, first homogenize the tissue in a suitable buffer (e.g., PBS) to create a consistent homogenate, then proceed with the protein precipitation as described for plasma.[4][5]
UPLC-MS/MS Conditions
The following tables summarize typical starting conditions for the analysis. These should be optimized for the specific instrumentation used.
Table 1: UPLC Conditions
| Parameter | Setting |
|---|---|
| Column | C18 or Biphenyl Column (e.g., 50 x 2.1 mm, 1.7 µm)[2][11] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate[2][7] |
| Mobile Phase B | Acetonitrile or Methanol[2][7] |
| Flow Rate | 0.4 - 0.7 mL/min[8][10] |
| Gradient | Linear gradient optimized for analyte separation |
| Column Temp. | 25 - 40°C |
| Injection Vol. | 4 µL[11] |
| Run Time | < 10 minutes[10][11] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (m/z) | Abemaciclib: 507.3 → 393.2[3] |
| Abemaciclib-D10 (IS): 517.7 → 393.2[8] | |
| Source Temp. | 650°C[3] |
| IonSpray Voltage | 2500 V[3] |
| Collision Gas | Nitrogen[3] |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the performance is presented below.
Table 3: Linearity and Range
| Matrix | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Mouse Plasma | Abemaciclib | 2 - 200 | > 0.996[4][6] |
| Human Plasma | Abemaciclib | 6 - 768 | > 0.998[8] |
Table 4: Accuracy and Precision
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| Mouse Plasma | LLOQ | 2 | ≤ 20%[4][6] | 80 - 120%[4][6] | ≤ 20%[4][6] | 80 - 120%[4][6] |
| LQC | Low Conc. | ≤ 15%[4][6] | 85 - 115%[4][6] | ≤ 15%[4][6] | 85 - 115%[4][6] | |
| MQC | Mid Conc. | ≤ 15%[4][6] | 85 - 115%[4][6] | ≤ 15%[4][6] | 85 - 115%[4][6] | |
| HQC | High Conc. | ≤ 15%[4][6] | 85 - 115%[4][6] | ≤ 15%[4][6] | 85 - 115%[4][6] |
| Tissue Homogenate | All Levels | - | ≤ 20%[4][6] | 80 - 120%[4][6] | ≤ 20%[4][6] | 80 - 120%[4][6] |
Note: A 'fit-for-purpose' validation strategy is often applied for tissue homogenates, with acceptance criteria typically set at ≤20% for precision and ±20% for accuracy.[4][5][6]
Table 5: Recovery and Matrix Effect
| Matrix | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |
|---|---|---|---|
| Human Plasma | LQC | 98.12 | < 2%[8] |
| MQC | 99.27 | < 2%[8] | |
| HQC | 97.24 | < 2%[8] |
| | Overall Mean | 98.21 | - |
Note: Data from human plasma is often used as a surrogate for preclinical matrices. Recovery of over 90% is typical.[8] The matrix effect should be consistent and reproducible.
Conclusion
The UPLC-MS/MS method detailed in this application note is rapid, sensitive, and reliable for the quantification of Abemaciclib in preclinical animal matrices. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and toxicokinetic studies throughout the drug development pipeline. The validation data confirms that the method meets the stringent requirements for bioanalytical assays in a research and regulatory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Abemaciclib-d8 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the liquid chromatography-mass spectrometry (LC-MS) analysis of Abemaciclib-d8. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common analytical challenges, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for Abemaciclib, a basic compound, is often due to secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase composition.[1][2] Peak tailing, in particular, is a known issue when using acidic mobile phases like 0.1% formic acid, due to strong interactions between the basic analyte and acidic silanol groups on the column packing.[1][3][4] Peak fronting can result from sample overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[1][5]
Q2: My this compound internal standard peak is splitting or has a different retention time than the unlabeled Abemaciclib. Why is this happening?
A2: Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[6] This chromatographic shift is due to the small physicochemical differences caused by the deuterium substitution. If this shift causes the internal standard to elute in a region with different matrix effects than the analyte, it can lead to inaccurate quantification.[7][8] Peak splitting for a deuterated standard can also occur, though it is less common and may point to specific interactions or contamination.[9] Ensuring complete or near-complete co-elution of the analyte and internal standard is critical for accurate results.[7]
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, a mismatch between the sample solvent (diluent) and the initial mobile phase can cause significant peak distortion, including fronting or splitting.[5] If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the analyte may travel through the column inlet too quickly without proper focusing, leading to a broad or fronting peak. Whenever possible, it is best to prepare your sample using the initial mobile phase as the diluent.[5]
Troubleshooting Guide: Poor Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving suboptimal peak shapes in your LC-MS analysis.
Issue 1: Peak Tailing
Question: My this compound peak is tailing. What steps should I take to fix it?
Answer: Peak tailing for basic compounds like Abemaciclib is commonly caused by secondary ionic interactions with residual silanol groups on the silica-based stationary phase.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.
-
Using Acidic Modifiers: While common, modifiers like formic acid can lead to tailing for Abemaciclib.[3][4] Lowering the pH protonates the silanol groups, which can reduce some secondary interactions.[1]
-
Using Buffers/Higher pH: Switching to a buffered mobile phase, such as 10 mM ammonium acetate or ammonium bicarbonate, can significantly improve peak shape.[3][4][10] Operating at a higher pH (e.g., pH 6.5 or 10.5) can neutralize the basic Abemaciclib molecule or the silanol groups, minimizing unwanted interactions.[10][11]
-
-
Column Selection:
-
Ensure you are using a high-quality, end-capped C18 or a phenyl-based column, which can offer different selectivity.[3][12][13] Biphenyl columns have also been successfully used.[13]
-
Consider that columns degrade over time, especially when used with high-pH mobile phases.[14] If the column has been used extensively, replacing it may resolve the issue.[15]
-
-
Check for Contamination: Contaminants in the sample or LC system can interact with the column's active sites and cause tailing.[1] Ensure your mobile phase is fresh and your sample is clean.[16]
Issue 2: Peak Fronting
Question: My this compound peak is exhibiting fronting. What is the likely cause and solution?
Answer: Peak fronting is typically a physical or concentration-related issue rather than a chemical one.[14]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: The most common cause of fronting is column overload.[5]
-
Evaluate Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible.[5]
-
Action: Re-dissolve your sample in the mobile phase. Avoid using strong organic solvents if your gradient starts with a high aqueous percentage.
-
-
Inspect the Column: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to fronting.[14]
Experimental Protocols & Data
Optimized LC Conditions for Abemaciclib
The following table summarizes LC parameters from published methods that achieved good peak shape for Abemaciclib.
| Parameter | Method 1[3][4] | Method 2[10] | Method 3[13] |
| Column | Waters CORTECS C18 (4.6 x 50 mm, 2.7 µm) | Not Specified | Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate/Acetic Acid | Ammonium Bicarbonate (pH 10.5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Not Specified | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min | 0.25–0.5 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | Not Specified | 25 °C |
| Key Finding | Ammonium acetate buffer provided improved peak shape over 0.1% formic acid, which caused significant tailing. | High pH mobile phase reduced peak tailing and carryover. | Biphenyl column provided good resolution and peak shape. |
Protocol: LC-MS Method with Buffered Mobile Phase
This protocol is based on a method proven to improve Abemaciclib peak shape.[3][4]
-
LC System Preparation:
-
Column: Waters CORTECS C18 (4.6 x 50 mm, 2.7 µm).
-
Mobile Phase A: Prepare a 10 mM ammonium acetate/acetic acid aqueous buffer solution.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: Set to 40 °C.
-
Flow Rate: 0.8 mL/min.
-
-
Gradient Elution:
-
0.0 min: 10% B
-
0.0–8.0 min: Gradient to 60% B
-
8.0–9.0 min: Hold at 60% B
-
9.0–10.0 min: Return to 10% B and re-equilibrate.
-
-
MS Detection (ESI+):
-
Capillary Voltage: 0.8 kV
-
Cone Voltage: 25 V
-
Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation:
-
Prepare calibration standards and QC samples in the desired matrix (e.g., plasma).
-
If using protein precipitation, add acetonitrile to the plasma sample, vortex, and centrifuge.
-
Evaporate the supernatant and reconstitute the residue in the initial mobile phase (90% A, 10% B) to prevent peak distortion.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor peak shape in LC-MS.
Analyte-Stationary Phase Interaction Model
Caption: Influence of mobile phase pH on peak shape for basic analytes.
References
- 1. acdlabs.com [acdlabs.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. perkinelmer.com [perkinelmer.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Minimizing matrix effects in Abemaciclib bioanalysis with d8 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Abemaciclib, with a focus on the application of d8-Abemaciclib as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Abemaciclib?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting endogenous components of the biological sample (e.g., plasma, serum). In the context of Abemaciclib bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic data. Common sources of matrix effects in plasma samples include phospholipids and other endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like d8-Abemaciclib recommended for Abemaciclib bioanalysis?
A2: A stable isotope-labeled internal standard (SIL-IS), such as d8-Abemaciclib, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it has a chemical structure and physicochemical properties that are nearly identical to the analyte, it co-elutes with Abemaciclib and experiences similar matrix effects and variability during sample preparation and injection. This co-behavior allows the SIL-IS to compensate for signal suppression or enhancement, leading to more accurate and precise quantification of Abemaciclib.
Q3: What are the key advantages of using d8-Abemaciclib over other internal standards?
A3: The primary advantage of using d8-Abemaciclib is its close structural and chromatographic similarity to Abemaciclib, ensuring it effectively tracks and compensates for analytical variability. The mass difference of 8 Daltons provides a clear distinction in the mass spectrometer, preventing isotopic crosstalk with the analyte. While other deuterated versions like d10-Abemaciclib have also been used successfully, d8-Abemaciclib is a commonly cited and validated choice in the scientific literature.
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your Abemaciclib bioanalysis workflow.
Step 1: Assess the Presence and Magnitude of Matrix Effects
The first step is to determine if matrix effects are influencing your assay. The post-extraction spike method is a widely accepted quantitative approach.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Abemaciclib and d8-Abemaciclib spiked into the reconstitution solvent.
-
Set B (Post-Spike Sample): Blank biological matrix is extracted first, and then Abemaciclib and d8-Abemaciclib are spiked into the final extract.
-
Set C (Pre-Spike Sample): Abemaciclib and d8-Abemaciclib are spiked into the biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation:
-
An MF or IS-Normalized MF value of 1 indicates no matrix effect.
-
A value < 1 suggests ion suppression.
-
A value > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1, demonstrating that the d8-Abemaciclib effectively compensates for the matrix effect.
-
-
Step 2: Optimize Sample Preparation
If significant matrix effects are observed, refining the sample preparation protocol is crucial. The goal is to remove interfering endogenous components, particularly phospholipids.
-
Protein Precipitation (PPT): This is a simple and common method.
-
Troubleshooting: If matrix effects persist with PPT, consider:
-
Solvent Selection: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios. Acetonitrile is often effective at removing proteins.
-
Temperature: Performing precipitation at low temperatures can sometimes improve the removal of certain interferences.
-
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT.
-
Troubleshooting:
-
Solvent System: Optimize the extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase to maximize Abemaciclib recovery and minimize the extraction of interfering substances.
-
-
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte.
-
Troubleshooting:
-
Sorbent Selection: Choose a sorbent chemistry (e.g., reversed-phase C18, mixed-mode cation exchange) that strongly retains Abemaciclib while allowing interfering components to be washed away.
-
Wash and Elution Steps: Methodically optimize the composition and volume of the wash and elution solvents to achieve the best separation of Abemaciclib from matrix components.
-
-
Step 3: Refine Chromatographic Conditions
Chromatographic separation can be optimized to resolve Abemaciclib and d8-Abemaciclib from co-eluting matrix components.
-
Troubleshooting Strategies:
-
Gradient Modification: Adjust the gradient slope to better separate the analytes from early or late-eluting interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) that may offer different selectivity for Abemaciclib and interfering matrix components.
-
Flow Rate: Modifying the flow rate can alter retention times and peak shapes, potentially improving resolution.
-
Diagrams and Visualizations
Caption: A generalized workflow for the bioanalysis of Abemaciclib in plasma samples.
Caption: A logical flowchart for troubleshooting and minimizing matrix effects.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods using a deuterated internal standard for Abemaciclib quantification.
Table 1: Representative Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85% - 115% |
| Precision (%CV) | < 15% |
Table 2: Matrix Effect and Recovery Data
| Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Abemaciclib | 72.8% | 0.98 |
| d8-Abemaciclib | 72.5% | - |
Note: Data presented are representative and may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Plasma Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of d8-Abemaciclib internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Abemaciclib: Q1: 507.3 m/z -> Q3: 393.2 m/z
-
d8-Abemaciclib: Q1: 515.3 m/z -> Q3: 393.2 m/z
-
-
Note: Specific MS parameters such as collision energy and declustering potential should be optimized for the instrument in use.
-
Technical Support Center: Abemaciclib-d8 Carryover in Autosampler Injections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate autosampler carryover of Abemaciclib-d8 in liquid chromatography (LC) and mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound?
A1: Autosampler carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample injection[1][2][3]. This occurs when residual analyte from a previous injection is unintentionally introduced into a subsequent run. It is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, particularly for low-concentration samples[1]. Abemaciclib has been reported to exhibit "extensive carryover effects," making this a critical issue to address during method development and sample analysis[4].
Q2: What are the common causes of autosampler carryover?
A2: Carryover can originate from various components of the LC system, with the autosampler being a primary contributor[5]. Common causes include:
-
Adsorption: The analyte can adsorb to surfaces within the sample flow path, such as the needle, rotor seals, sample loop, and transfer tubing[3][6].
-
Inadequate Washing: The autosampler's wash procedure may be insufficient to remove all traces of the analyte from the needle and injection port between runs.
-
Hardware Issues: Worn or damaged components, like rotor seals or needle seats, can create dead volumes or crevices where the sample can be trapped[6].
-
Sample Solvent Effects: The composition of the sample solvent can influence the analyte's tendency to adsorb to surfaces.
Q3: What physicochemical properties of Abemaciclib contribute to carryover?
A3: Understanding the physicochemical properties of Abemaciclib is key to addressing carryover.
| Property | Value | Implication for Carryover |
| logP | 4.25 | A high logP indicates that Abemaciclib is lipophilic (hydrophobic), suggesting it may have a strong affinity for non-polar surfaces within the autosampler and LC system, leading to adsorption. |
| pKa (Strongest Basic) | 7.94 | As a basic compound, Abemaciclib's charge state is pH-dependent. At neutral or acidic pH, it will be protonated and may interact with negatively charged surfaces (silanols) on glass vials or silica-based columns. |
| Water Solubility | 0.0159 mg/mL | Low water solubility can contribute to precipitation in aqueous mobile phases or wash solutions if the organic content is too low. |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol with gentle warming. | This suggests that organic solvents will be effective in wash solutions. |
Data sourced from DrugBank and ChemicalBook.[7][8]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing this compound Carryover
This guide provides a step-by-step workflow to identify the source of carryover.
Caption: Troubleshooting workflow for this compound carryover.
Experimental Protocol: Systematic Carryover Identification
-
High Concentration Injection: Inject a high concentration standard of this compound (e.g., the upper limit of quantification, ULOQ).
-
Blank Injections: Immediately follow with one or more injections of blank solvent (the same solvent used to dissolve the standards).
-
Quantify Carryover: Measure the peak area of this compound in the blank injection and express it as a percentage of the peak area of the lower limit of quantification (LLOQ) standard. An acceptable level is often considered to be <20% of the LLOQ response.
-
Isolate the Autosampler: If carryover is unacceptable, perform a manual injection, bypassing the autosampler. If carryover is significantly reduced or eliminated, the autosampler is the primary source of the problem. If carryover persists, the column or other downstream components may be the cause.
Guide 2: Optimizing the Autosampler Wash Procedure for this compound
Given Abemaciclib's properties, a multi-step, chemically targeted wash routine is recommended.
Caption: Recommended multi-step wash cycle for this compound.
Experimental Protocol: Wash Solvent Optimization
-
Initial Wash: Start with a strong organic solvent like acetonitrile (ACN) or isopropanol to dissolve any precipitated or strongly adsorbed this compound.
-
Acidic Wash: Follow with a wash solution containing an acidic modifier (e.g., 0.1% formic acid in a mixture of organic solvent and water). This will help to neutralize any ionic interactions between the basic this compound and negatively charged surfaces.
-
Final Wash: Use a final wash that is similar in composition to the initial mobile phase to prepare the needle and injection port for the next injection.
-
Increase Wash Volume and Cycles: If carryover persists, increase the volume of the wash solutions and the number of wash cycles.
-
Evaluate Different Solvents: Test different organic solvents. While ACN is common, methanol or isopropanol may be more effective for certain compounds.
Guide 3: Hardware and Consumables Considerations
If optimizing the wash procedure is insufficient, investigate the hardware components.
Troubleshooting Steps:
-
Inspect and Replace the Rotor Seal: The rotor seal is a common source of carryover due to wear and tear. Replace it as part of routine maintenance[6].
-
Check the Needle and Needle Seat: Inspect the needle for any signs of damage or deposits. Clean or replace the needle and needle seat as necessary.
-
Consider Alternative Materials: If available for your system, consider using sample loops or needles made of different materials (e.g., PEEK™ instead of stainless steel) that may have a lower affinity for this compound.
-
Use High-Quality Vials and Caps: Ensure you are using high-quality, low-adsorption vials and septa to minimize interactions with the sample before injection.
Data on Carryover Reduction
The following table summarizes general strategies and their expected impact on carryover, based on literature. Specific quantitative improvements for this compound would need to be determined experimentally.
| Strategy | Rationale | Expected Impact on Carryover |
| Increase Wash Volume | More thoroughly flushes the needle and injection port. | High |
| Use a Stronger Organic Wash Solvent | Better solubilizes adsorbed analyte. | High |
| Add an Acidic Modifier to the Wash | Disrupts ionic interactions. | Medium to High |
| Increase Number of Wash Cycles | Provides more extensive cleaning. | Medium |
| Replace Rotor Seal | Eliminates a common source of trapped sample. | High |
Summary
Addressing this compound carryover requires a systematic approach that considers the compound's physicochemical properties. By optimizing the autosampler wash procedure with a multi-step, chemically targeted approach and performing regular maintenance on hardware components, researchers can significantly reduce or eliminate carryover, leading to more accurate and reliable quantitative results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abemaciclib | 1231929-97-7 [chemicalbook.com]
Technical Support Center: Abemaciclib and Abemaciclib-d8 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Abemaciclib and its deuterated internal standard, Abemaciclib-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Abemaciclib and this compound?
A1: The most commonly reported and effective MRM transitions for Abemaciclib and its deuterated internal standard, this compound, are summarized in the table below. It is recommended to use one transition for quantification (quantifier) and at least one other for confirmation (qualifier).
Q2: What are the typical mass spectrometry parameters for Abemaciclib analysis?
A2: While optimal parameters are instrument-dependent, typical starting points for mass spectrometer settings are provided in the tables below. These should be optimized for your specific instrument and experimental conditions.[1][2]
Q3: Which ionization mode is best for Abemaciclib and this compound?
A3: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Abemaciclib and this compound as it provides the best sensitivity.[3][4]
Q4: What type of internal standard should be used for Abemaciclib quantification?
A4: A stable isotope-labeled internal standard, such as this compound, is highly recommended.[1][3] This helps to correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[5]
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Abemaciclib.
-
Possible Cause: Suboptimal chromatographic conditions, particularly the pH of the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Abemaciclib peak shape can be sensitive to the pH of the mobile phase. One study reported that adjusting the mobile phase pH to 11.3 significantly improved the tailing factor.[1]
-
Optimize Gradient: Ensure the gradient elution profile is optimized for adequate separation and peak shape.
-
Column Choice: Consider using a different C18 column or a column with a different chemistry if pH adjustment does not resolve the issue.
-
Issue 2: Significant carryover of Abemaciclib in subsequent injections.
-
Possible Cause: Abemaciclib is known to exhibit carryover effects in LC-MS/MS systems.[6][7]
-
Troubleshooting Steps:
-
Optimize Wash Solution: Use a strong organic solvent, potentially with the addition of acid or base, in the autosampler wash solution to effectively clean the injection needle and port between injections.
-
Increase Wash Volume and Duration: Increase the volume of the wash solution and the duration of the wash cycle.
-
Injector Port Cleaning: If carryover persists, it may be necessary to perform a more thorough cleaning of the injector port and sample loop.
-
Gradient Modification: An additional gradient step at the end of the run with a high percentage of organic mobile phase can help to elute any remaining Abemaciclib from the column.[8]
-
Issue 3: Matrix effects leading to ion suppression or enhancement.
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can interfere with the ionization of Abemaciclib and its internal standard.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method to remove interfering matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in place of simple protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic method to separate Abemaciclib from the matrix components that are causing the interference.
-
Use of Stable Isotope-Labeled Internal Standard: The use of this compound is crucial to compensate for matrix effects, as it will be affected similarly to the analyte.[5] One study noted a slight signal increase for Abemaciclib and its internal standard, but the use of this compound provided appropriate normalization.[1]
-
Quantitative Data Summary
Table 1: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) | Reference |
| Abemaciclib | 507.3 | 393.2 | Quantifier | 35 | [1] |
| 507.3 | 98.1 | Qualifier | 45 | [1] | |
| This compound | 515.3 | 393.2 | Quantifier | 35 | [1] |
| 515.3 | 106.1 | Qualifier | 45 | [1] |
Note: Collision energies are instrument-dependent and may require optimization.
Table 2: Example Mass Spectrometry Source Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
These parameters were used in one study and should be optimized for the specific mass spectrometer being used.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Abemaciclib from human plasma.
-
Spike Internal Standard: To 50 µL of plasma sample, add 150 µL of a working solution of this compound in methanol.
-
Precipitate Proteins: Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic and mass spectrometric analysis.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Gradient to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Equilibrate at 10% B
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: As listed in Table 1.
Visualizations
Caption: A typical experimental workflow for the analysis of Abemaciclib.
Caption: A troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Abemaciclib-d8 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential stability issues with Abemaciclib-d8 in processed biological samples.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of this compound, the deuterated internal standard for Abemaciclib.
Issue 1: Inconsistent or Drifting this compound Response
Question: My this compound internal standard (IS) response is inconsistent across a batch or drifts over time. What could be the cause?
Answer: Inconsistent or drifting IS response can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Autosampler Instability. this compound may not be stable in the processed sample extract on the autosampler for the duration of the analytical run.
-
Troubleshooting Step: Perform an autosampler stability assessment. Re-inject a set of quality control (QC) samples at the beginning and end of a typical analytical run. A significant decrease in the this compound peak area over time suggests instability.
-
-
Potential Cause 2: Bench-Top Instability. The analyte may be unstable in the biological matrix at room temperature during sample processing.
-
Troubleshooting Step: Conduct a bench-top stability experiment. Leave QC samples on the bench at room temperature for a period that mimics your longest sample preparation time before processing and analysis.
-
-
Potential Cause 3: Inconsistent Extraction Recovery. Variability in the sample extraction process can lead to inconsistent recovery of the IS.
-
Troubleshooting Step: Review your sample preparation procedure for consistency. Ensure uniform vortexing times, complete solvent evaporation, and consistent reconstitution volumes. Evaluate the extraction recovery by comparing the peak area of the IS in an extracted sample to that of a non-extracted standard of the same concentration.
-
-
Potential Cause 4: Matrix Effects. Ion suppression or enhancement due to co-eluting matrix components can affect the IS response. While a stable isotope-labeled IS is designed to co-elute with the analyte and compensate for matrix effects, significant variability between samples can still be problematic.[1]
-
Troubleshooting Step: Evaluate matrix effects by comparing the IS response in post-extraction spiked blank matrix from different sources to the response in a neat solution.
-
Troubleshooting Workflow for Inconsistent IS Response
Caption: Troubleshooting workflow for inconsistent this compound response.
Issue 2: Apparent Loss of this compound and/or Increase in Abemaciclib Signal
Question: I am observing a decrease in the this compound signal with a concurrent, unexpected increase in the non-labeled Abemaciclib signal. What is happening?
Answer: This phenomenon strongly suggests deuterium back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[2][3][4]
-
Potential Cause 1: Unstable Deuterium Label Position. The deuterium atoms may be located on positions of the molecule that are susceptible to exchange under certain pH or temperature conditions.[2] Deuterium labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are particularly prone to exchange.[2]
-
Troubleshooting Step: Review the certificate of analysis for your this compound standard to identify the positions of the deuterium labels. If the labels are in labile positions, consider sourcing a standard with labels on more stable positions (e.g., aromatic rings not activated for exchange).
-
-
Potential Cause 2: pH of Solvents. Acidic or basic conditions during sample preparation or in the LC mobile phase can catalyze deuterium-hydrogen exchange.[3]
-
Troubleshooting Step: Evaluate the pH of all solutions that come into contact with the sample. If possible, adjust the pH to be closer to neutral. If acidic or basic conditions are required for chromatography, minimize the time the sample is exposed to these conditions before injection.
-
-
Potential Cause 3: High Temperature. Elevated temperatures during sample processing or in the ion source of the mass spectrometer can promote back-exchange.
-
Troubleshooting Step: Minimize the use of high temperatures during sample preparation. If the issue persists, evaluate the ion source temperature to see if a lower temperature can be used without compromising sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in processed biological samples?
A1: While specific stability data for this compound is not extensively published, its stability is expected to be very similar to that of Abemaciclib. For Abemaciclib in human plasma, good stability has been demonstrated under the following conditions. It is best practice to validate these conditions for this compound in your specific matrix.
| Stability Type | Condition | Duration | Stability of Abemaciclib |
| Long-Term | -20°C | At least 12 months | Stable |
| Freeze-Thaw | 3 cycles (-20°C to Room Temp) | N/A | Stable |
| Bench-Top | Room Temperature | At least 4 hours | Stable |
Note: This table summarizes general findings for Abemaciclib. It is crucial to perform your own validation for this compound.
Q2: How many freeze-thaw cycles is this compound stable for?
A2: Abemaciclib has been shown to be stable for at least three freeze-thaw cycles in human plasma. As a deuterated analog, this compound is expected to exhibit similar stability. However, it is recommended to validate for the maximum number of freeze-thaw cycles your samples will likely undergo. The validation should include a minimum of three cycles, with samples being frozen for at least 12 hours between each thaw cycle.[5]
Q3: Can I use a structural analog instead of a stable isotope-labeled internal standard for Abemaciclib?
A3: While stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard" in quantitative bioanalysis by LC-MS due to their ability to track the analyte through sample preparation and ionization, a structural analog can sometimes be used.[6][7] However, a SIL IS is superior because it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery, which a structural analog may not.[6][7] If using a structural analog, extensive validation is required to demonstrate that it adequately corrects for variability.
Q4: What is the mechanism of action of Abemaciclib?
A4: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) pathway drives the expression of Cyclin D. Cyclin D then binds to and activates CDK4/6. The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the cell to progress from the G1 to the S phase of the cell cycle, leading to cell proliferation. Abemaciclib blocks this process by inhibiting CDK4/6, leading to cell cycle arrest in the G1 phase.[8][9]
Abemaciclib Signaling Pathway
Caption: Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Materials: Blank biological matrix, this compound stock solution, Abemaciclib stock solution, analytical column, and LC-MS/MS system.
-
Procedure:
-
Spike blank matrix with Abemaciclib at low and high QC concentration levels. Aliquot into a sufficient number of vials for three cycles (n=3-6 replicates per cycle).
-
Spike with this compound at the working concentration.
-
Analyze one set of freshly prepared QCs (T=0).
-
Freeze the remaining samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted to room temperature. Once completely thawed, this constitutes one freeze-thaw cycle.
-
Analyze one set of samples.
-
Return the remaining samples to the freezer for at least 12 hours.
-
Repeat steps 5-7 for a minimum of three cycles.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each cycle should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.
-
Materials: Same as Protocol 1.
-
Procedure:
-
Prepare a sufficient number of low and high QC samples in the biological matrix, spiked with both Abemaciclib and this compound.
-
Analyze a set of freshly prepared QCs (T=0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At each time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples (n=3-6 replicates).
-
Allow samples to thaw unassisted to room temperature.
-
Process and analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.
Protocol 3: Bench-Top Stability Assessment
-
Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration representative of the sample preparation process.
-
Materials: Same as Protocol 1.
-
Procedure:
-
Prepare low and high QC samples in the biological matrix.
-
Place the samples on a laboratory bench at room temperature.
-
At predefined time points (e.g., 0, 2, 4, 8 hours), take a set of samples (n=3-6 replicates) for processing and analysis.
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.
References
- 1. waters.com [waters.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Resolving co-eluting interferences with Abemaciclib-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abemaciclib and its deuterated internal standard, Abemaciclib-d8. The focus is on resolving potential co-eluting interferences during bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in quantitative bioanalysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used in quantitative mass spectrometry assays.[1][2] It is chemically and physically similar to the analyte, Abemaciclib, and is added to samples at a known concentration before sample preparation. Its purpose is to correct for variability during sample extraction, chromatography, and ionization at the mass spectrometer source, thereby improving the accuracy and precision of the quantification.[1]
Q2: What are co-eluting interferences and how can they affect my results?
A2: Co-eluting interferences occur when two or more compounds are not chromatographically separated and elute from the analytical column at the same time.[3][4] This can lead to inaccurate quantification of Abemaciclib. If an interfering compound has the same mass-to-charge ratio (m/z) as Abemaciclib or this compound, it can artificially inflate the signal, leading to erroneous concentration measurements.[4]
Q3: How can I detect co-eluting interferences in my chromatogram?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Look for signs of asymmetry in your peaks, such as shoulders or merged peaks.[4] If you are using a diode array detector (DAD), you can assess peak purity by comparing UV spectra across the peak.[4] With mass spectrometry, you can examine the mass spectra across the peak; a change in the spectral profile can indicate co-elution.[4]
Q4: Can naturally occurring isotopes of Abemaciclib interfere with this compound?
A4: Yes, it is possible for naturally occurring isotopes of an analyte to interfere with its deuterated internal standard, especially with doubly deuterated standards.[1] For example, a naturally occurring isotope of Abemaciclib could have a mass that is close to that of this compound and fragment to a daughter ion with the same m/z, falsely increasing the internal standard signal.[1] This can affect the linearity of the assay.[1]
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide provides a systematic approach to troubleshooting and resolving co-eluting interferences when analyzing Abemaciclib with this compound.
Problem: Poor peak shape (fronting, tailing, or splitting) observed for Abemaciclib or this compound.
Possible Causes & Solutions:
-
Sample Solvent/Mobile Phase Mismatch: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[5]
-
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Fouling: Accumulation of matrix components on the column can degrade performance.
-
Solution: Implement a robust column washing procedure between injections. Use a guard column to protect the analytical column.[6]
-
-
Inappropriate pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Abemaciclib.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7]
-
Problem: Suspected co-elution of an unknown interference with Abemaciclib or this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Steps:
-
Assess Peak Purity: As a first step, use your detector to confirm if the peak is pure. With a DAD, check for consistent UV spectra across the peak. With a mass spectrometer, check for consistent mass spectra.[4]
-
Modify Chromatographic Conditions:
-
Adjust the Gradient: Make the gradient shallower to increase the separation between peaks.
-
Change the Flow Rate: Reducing the flow rate can sometimes improve resolution.
-
Alter the Temperature: Changing the column temperature can affect retention times and selectivity.[8]
-
-
Change Selectivity: If modifying the gradient and flow rate is insufficient, the next step is to alter the chemistry of the separation.[9]
-
Change the Mobile Phase: Switch the organic modifier (e.g., from acetonitrile to methanol, or vice versa) or change the pH.[9]
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., switch from a C18 to a biphenyl or F5 column).[10][11] Several methods for Abemaciclib have successfully used Gemini NX C18, Discovery C18, and biphenyl columns.[12][13][14]
-
-
Improve Sample Preparation: If chromatographic changes do not resolve the issue, the interference may be from the sample matrix.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma samples for Abemaciclib analysis.[12][13]
-
To 50 µL of plasma sample, add 450 µL of a working internal standard solution (e.g., this compound in methanol).[12]
-
Vortex the sample for 10 seconds.
-
Allow proteins to precipitate for 10 minutes at room temperature.[12]
-
Vortex again for 10 seconds.
-
Centrifuge the sample at 17,110 x g for 10 minutes at 4°C.[12]
-
Transfer a portion of the supernatant to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of Abemaciclib.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Abemaciclib.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini NX C18, 3 µm, 2 x 50 mm[12] | Discovery C18, 5 µm, 2.1 x 20 mm[13] |
| Mobile Phase A | 60% Methanol with 0.01 M Ammonium Bicarbonate (pH ~10.5)[12] | Not specified, but used with Mobile Phase B |
| Mobile Phase B | 90% Methanol with 0.01 M Ammonium Bicarbonate (pH ~10.5)[12] | Methanol:Acetonitrile (20:80, v/v), pH 6.5[13] |
| Flow Rate | 0.25 - 0.5 mL/min (gradient)[12] | 0.7 mL/min (isocratic)[13] |
| Column Temp. | 50°C[12] | 40°C[13] |
| Run Time | 9.5 min[12] | 3.0 min[13] |
Table 2: Mass Spectrometry Parameters
| Parameter | Abemaciclib | This compound |
| Ionization Mode | Positive Electrospray (ESI+)[12] | Positive Electrospray (ESI+)[12] |
| MRM Transition | 507.3 -> 393.2 (example) | 515.3 -> 393.2 (example) |
Note: Specific MRM transitions can vary between instruments and laboratories.
Abemaciclib Signaling Pathway
Abemaciclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Caption: Simplified signaling pathway of Abemaciclib's mechanism of action.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Achieving consistent linearity in Abemaciclib calibration curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to achieve consistent linearity in Abemaciclib calibration curves during experimental quantification.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for Abemaciclib quantification using LC-MS/MS?
A1: The linear range for Abemaciclib quantification can vary depending on the specific method and instrumentation. However, published methods demonstrate linearity across a variety of ranges. For instance, a sensitive LC-MS/MS method has been validated with a linear range of 5–2000 ng/mL in human plasma.[1] Another study established linearity from 20 to 800 ng/mL for Abemaciclib.[2] A highly sensitive method has even achieved a linear range of 6.00-768.00 pg/mL.[3]
Q2: What is an acceptable correlation coefficient (R²) for an Abemaciclib calibration curve?
A2: A correlation coefficient (R²) value of ≥0.99 is generally considered acceptable for bioanalytical methods. Several validated methods for Abemaciclib report mean correlation coefficients of ≥0.999[1] or >0.9983[3].
Q3: What are the common sample preparation techniques for Abemaciclib quantification?
A3: Protein precipitation is a frequently used method for extracting Abemaciclib from plasma samples.[1][2][3] This technique involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte for analysis. Solid phase extraction (SPE) is another effective technique for sample cleanup.[4]
Q4: Is an internal standard necessary for Abemaciclib quantification?
A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as Abemaciclib-D10 or ²H₈-abemaciclib, is highly recommended to improve the precision and accuracy of the method.[3][5] An SIL-IS helps to compensate for variability in sample preparation and matrix effects.
Q5: What are the key physicochemical properties of Abemaciclib to consider during method development?
A5: Abemaciclib is a white to yellow solid powder.[6] It has pH-dependent solubility and is considered highly soluble in aqueous media up to pH 6.0.[7] It has moderate solubility in polar solvents like ethanol and methanol and lower solubility in nonpolar solvents.[6] Understanding its solubility is crucial for preparing stock solutions and standards. It is also known to be a substrate of CYP3A4 enzymes, which is an important consideration in drug-drug interaction studies.[8]
Troubleshooting Guide for Non-Linear Calibration Curves
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis.[9][10] This guide provides potential causes and solutions specifically tailored to Abemaciclib quantification.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of linearity at high concentrations (Curve plateaus) | Detector Saturation: The mass spectrometer detector has a limited dynamic range and can become saturated at high analyte concentrations.[10][11] | - Dilute samples to fall within the linear range of the assay. - Reduce the injection volume. - Optimize MS parameters to intentionally reduce sensitivity for high-concentration samples.[10] |
| Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high concentrations, leading to a non-linear response.[9][10] | - Dilute the samples. - Optimize ESI source parameters (e.g., spray voltage, gas flow rates, temperature). | |
| Loss of linearity at low concentrations (S-shaped curve) | Adsorption/Non-specific Binding: Abemaciclib may adsorb to plasticware, injector components, or the analytical column, especially at low concentrations. | - Use low-binding microcentrifuge tubes and plates. - Prime the LC system with a high-concentration standard before running the calibration curve. - Add a small amount of an organic solvent or a competing agent to the sample diluent. |
| Poor Ionization Efficiency: At very low concentrations, the ionization of Abemaciclib may be inefficient. | - Optimize ESI source parameters for maximum sensitivity at the lower limit of quantification (LLOQ). | |
| Inconsistent or scattered data points | Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of Abemaciclib, leading to variability.[9] | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Improve sample cleanup using techniques like solid phase extraction (SPE). - Evaluate different lots of blank matrix to assess the consistency of the matrix effect.[3] |
| Inaccurate Standard Preparation: Errors in serial dilutions of calibration standards can lead to a non-linear response. | - Carefully prepare fresh calibration standards. - Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Carryover: Residual Abemaciclib from a high-concentration sample can be carried over to the next injection, affecting the accuracy of subsequent low-concentration samples. Extensive carryover effects have been reported for Abemaciclib. | - Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. - Inject blank samples after high-concentration standards to check for carryover. |
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for Abemaciclib quantification.
Table 1: Linearity and Calibration Curve Parameters
| Concentration Range | Matrix | Regression Model | Weighting Factor | Correlation Coefficient (R²) | Reference |
| 5–2000 ng/mL | Human Plasma | Linear | 1/x² | ≥0.999 | [1] |
| 20–800 ng/mL | Human Plasma | Linear | Not Specified | >0.997 | [2] |
| 6.00–768.00 pg/mL | Human Plasma | Linear | Not Specified | >0.9983 | [3] |
| 2–400 ng/mL | Human Plasma | Linear | Not Specified | >0.998 | [4] |
| 1–500 ng/mL | Human Plasma | Linear | 1/x² | Not Specified | [8] |
| 2–200 ng/mL | Human and Mouse Plasma | Linear | Not Specified | >0.998 | [5] |
Table 2: Precision and Accuracy Data
| Concentration Range | Matrix | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | Reference |
| 5–2000 ng/mL | Human Plasma | 1.2–8.2% | 0.6–7.5% | 94.7–107% | [1] |
| 6.00–768.00 pg/mL | Human Plasma | 0.39–3.68% | 0.28–3.18% | 97.33–104.27% | [3] |
| 1–500 ng/mL | Human Plasma | ≤15.0% | ≤15.0% | ±15.0% | [8] |
| 2–200 ng/mL | Human and Mouse Plasma | ≤15% | ≤15% | ±15% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on methodologies described in published literature.[1][3]
Materials:
-
Human plasma samples
-
Abemaciclib analytical standard
-
Abemaciclib stable isotope-labeled internal standard (e.g., Abemaciclib-D10)
-
Methanol or Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of blank human plasma with the appropriate concentrations of Abemaciclib calibration standards or quality control (QC) samples.
-
Add a fixed amount of the internal standard solution to all samples, standards, and QCs.
-
Add 150 µL of ice-cold methanol or acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., Discovery® C18, 2 cm × 2.1 mm, 5 µm[3] or XTerra MS C18, 50x2.1 mm, 3.5 µm[2])
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water or a similar aqueous buffer[2]
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.25–0.7 mL/min
-
Gradient: A gradient elution is typically used to separate Abemaciclib from matrix components.
-
Injection Volume: 1-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize source temperature, IonSpray voltage, nebulizer gas, curtain gas, and collision gas according to your specific mass spectrometer.[8]
Visualizations
Caption: Experimental workflow for Abemaciclib quantification.
Caption: Troubleshooting decision tree for linearity issues.
Caption: Abemaciclib mechanism of action via CDK4/6 pathway inhibition.
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. s3.pgkb.org [s3.pgkb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Best practices for Abemaciclib-d8 internal standard addition
Welcome to the technical support center for the best practices of Abemaciclib-d8 internal standard addition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Abemaciclib. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its primary purpose is to correct for variability that can occur during sample preparation and analysis.[2] Because this compound is chemically almost identical to Abemaciclib, it behaves similarly during extraction, chromatography, and ionization, thus improving the accuracy and precision of the quantification of Abemaciclib in complex matrices like plasma or cell lysates.[2]
Q2: What are the common challenges associated with using deuterated internal standards like this compound?
A2: While stable isotope-labeled internal standards are generally preferred, deuterated standards like this compound can present some challenges.[1][2][3] These include:
-
Matrix Effects: Ion suppression or enhancement can still occur, where components in the biological matrix affect the ionization efficiency of the analyte and internal standard differently.[1][4]
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[1][4] This can lead to differential ion suppression if they elute into regions with varying matrix effects.
-
Purity of the Internal Standard: The presence of unlabeled Abemaciclib in the this compound standard can lead to an overestimation of the analyte concentration.[4]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, which can compromise the integrity of the internal standard.[4][5]
Q3: How can I assess for potential matrix effects when using this compound?
A3: Matrix effects can be evaluated by comparing the peak area of this compound in a neat solution (e.g., methanol) to its peak area in an extracted blank matrix sample spiked with the same concentration of the internal standard. A significant difference in peak areas suggests the presence of ion suppression or enhancement.[1][4] One study noted that for Abemaciclib, normalized matrix factors and process efficiency showed no significant matrix effects.[6][7] However, another study observed ion enhancement for this compound.[8]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratio
Possible Causes:
-
Inconsistent sample preparation.
-
Precipitation of the analyte or internal standard in the autosampler.
-
Variable matrix effects across different samples.
-
Inconsistent injection volumes.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that all steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, are performed consistently for all samples. Pay close attention to pipetting accuracy and vortexing times.
-
Check for Solubility Issues: Verify that the final sample solvent is compatible with both Abemaciclib and this compound to prevent precipitation. If needed, adjust the solvent composition.
-
Evaluate Matrix Effects: Analyze samples from at least six different sources of blank matrix to assess the inter-individual variability of matrix effects.[9] If significant variability is observed, further optimization of the sample cleanup procedure may be necessary.
-
Inspect the LC-MS System: Check the autosampler for proper functioning and ensure the injection loop is being filled completely and consistently.
Issue 2: Poor Peak Shape for Abemaciclib and/or this compound
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase composition.
-
Sample solvent mismatch with the mobile phase.
-
Carryover from previous injections.
Troubleshooting Steps:
-
Column Maintenance: Flush the column with a strong solvent or, if necessary, replace it. Ensure that a guard column is being used to protect the analytical column.
-
Mobile Phase Optimization: Ensure the pH and organic content of the mobile phase are optimal for the separation. Formic acid is commonly added to the mobile phase for Abemaciclib analysis.[8][9]
-
Sample Solvent Compatibility: The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase composition to avoid peak distortion.
-
Address Carryover: Extensive carryover effects have been reported for Abemaciclib.[6][7] Implement a robust needle wash protocol in your LC method, using a strong organic solvent to clean the injection port and needle between samples. Injecting blank samples after high-concentration samples can help assess and manage carryover.[10]
Issue 3: this compound Peak Area is Unstable or Decreasing Over a Run
Possible Causes:
-
Degradation of the internal standard in the stock or working solution.
-
Adsorption to vials or tubing.
-
Instability in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Verify Solution Stability: Prepare fresh stock and working solutions of this compound. One study stored stock and working solutions at -20°C.[8] Perform stability tests, including bench-top, autosampler, and freeze-thaw stability, as part of your method validation.[9][11]
-
Mitigate Adsorption: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Check Instrument Performance: Monitor the ion source parameters and perform a system suitability test before starting the analytical run to ensure the mass spectrometer is stable.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Prepare intermediate and working solutions by diluting the stock solutions with an appropriate solvent (e.g., 100% methanol).[8]
-
The concentration of the this compound working solution should be chosen to provide a consistent and robust signal in the analytical samples. A typical concentration might be around 35 ng/mL.[8]
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Abemaciclib from plasma or serum.[10][11]
-
Spiking: To a 100 µL aliquot of your biological sample (e.g., human plasma), add a known volume of the this compound internal standard working solution.
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the sample.
-
Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent that is compatible with your LC mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Internal Standard | This compound, Abemaciclib-d10 | [8][10][11] |
| IS Working Concentration | 7 ng/mL - 35 ng/mL | [8] |
| Calibration Range | 5 - 2500 ng/mL (plasma/serum) | [8][10] |
| Sample Volume | 100 µL - 250 µL | [8][9] |
| Precipitation Solvent | Acetonitrile or Methanol | [11] |
| LC Column | C18 or Biphenyl | [10][11] |
| Mobile Phase Additive | 0.1% Formic Acid | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
Visualizations
Caption: Experimental workflow for the quantification of Abemaciclib using this compound internal standard.
Caption: Troubleshooting decision tree for high variability in peak area ratios.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
Technical Support Center: Optimizing Protein Precipitation for Abemaciclib Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abemaciclib plasma samples. Our goal is to help you optimize your protein precipitation protocols for accurate and reliable downstream analysis, such as LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the protein precipitation of abemaciclib from plasma samples.
Q1: What is the recommended protein precipitation solvent for abemaciclib in plasma?
A1: Acetonitrile (ACN) is widely recommended and used for the protein precipitation of abemaciclib in plasma samples.[1][2] Methanol (MeOH) can also be used, but acetonitrile often provides higher precipitation efficiency at lower volumes.[1] A study comparing different precipitation methods found that acetonitrile yielded high extraction recoveries of over 85% for abemaciclib and other similar drugs.[1]
Q2: I am experiencing low recovery of abemaciclib after protein precipitation. What are the possible causes and solutions?
A2: Low recovery of abemaciclib can be due to several factors. Here's a troubleshooting guide:
-
Incomplete Protein Precipitation: Ensure you are using an adequate volume of cold precipitation solvent. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[3] Insufficient solvent will lead to incomplete protein removal and potential co-precipitation of the analyte.
-
Suboptimal Solvent: While acetonitrile is generally effective, you could compare it with methanol. In some cases, a mixture of solvents might improve recovery.
-
Precipitation Conditions: Ensure thorough vortexing after adding the solvent to create a fine protein precipitate. Also, allowing the samples to incubate at a low temperature (e.g., -20°C) for a period (e.g., 10-20 minutes) can enhance precipitation.
-
Analyte Co-precipitation: Abemaciclib might get trapped within the precipitated protein pellet. To mitigate this, ensure rapid and vigorous mixing immediately after adding the precipitation solvent.
-
pH of the Sample: The pH of the sample can influence the solubility of abemaciclib. While most protocols do not require pH adjustment, if you consistently face low recovery, you could investigate the effect of acidifying the precipitation solvent (e.g., with 0.1% formic acid) to improve the solubility of the basic abemaciclib molecule.[4]
Q3: My analytical results show significant matrix effects. How can I minimize these?
A3: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with protein precipitation due to the co-extraction of endogenous plasma components like phospholipids.[5][6] Here are some strategies to minimize them:
-
Optimize the Precipitation Protocol:
-
Post-Precipitation Cleanup:
-
Evaporation and Reconstitution: After centrifugation, evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent. This can help to remove some of the more volatile interfering components.[1]
-
Solid-Phase Extraction (SPE): For cleaner samples, consider a post-precipitation SPE cleanup step. This will provide a more thorough removal of interfering substances but will also increase sample processing time.
-
-
Chromatographic Separation: Optimize your LC method to achieve better separation between abemaciclib and the interfering matrix components. This might involve using a different column chemistry or modifying the mobile phase gradient.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for abemaciclib is highly recommended to compensate for matrix effects.[7]
Q4: Should I be concerned about the stability of abemaciclib during the protein precipitation process?
A4: Abemaciclib is a relatively stable molecule. However, it's good practice to keep samples and extracts on ice or at reduced temperatures whenever possible to minimize the risk of degradation. Standard protein precipitation protocols using acetonitrile or methanol are generally not expected to cause significant degradation of abemaciclib.
Q5: What are the optimal centrifugation settings for pelleting the precipitated proteins?
A5: Effective pelleting of the precipitated proteins is crucial for obtaining a clean supernatant. Typical centrifugation settings are:
-
Speed: 10,000 to 20,000 x g.
-
Temperature: 4°C to minimize potential degradation and maintain protein insolubility.
-
Time: 10 to 15 minutes.
Ensure the resulting pellet is compact and well-separated from the supernatant.
Quantitative Data Summary
The following table summarizes typical recovery and precision data for abemaciclib using protein precipitation with acetonitrile.
| Parameter | Value | Reference |
| Precipitation Solvent | Acetonitrile | [1] |
| Solvent to Plasma Ratio | 4:1 (v/v) | [1] |
| Extraction Recovery | >85% | [1] |
| Intra-day Precision (CV%) | 3.1% to 15% | [1] |
| Inter-day Precision (CV%) | 1.6% to 14.9% | [1] |
| Intra-day Accuracy (%bias) | -1.5% to 15.0% | [1] |
| Inter-day Accuracy (%bias) | -14.3% to 14.6% | [1] |
Experimental Protocols
This section provides a detailed methodology for protein precipitation of abemaciclib from human plasma samples.
Materials:
-
Human plasma samples containing abemaciclib
-
Acetonitrile (HPLC or LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Evaporation system (e.g., nitrogen evaporator) (optional)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Precipitation Solvent: Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio).
-
Vortexing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and to create a fine, dispersed protein precipitate.
-
Incubation (Optional but Recommended): Place the tubes in a freezer at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Evaporation and Reconstitution (Optional):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Protein Precipitation
A flowchart of the protein precipitation workflow for abemaciclib plasma samples.
Troubleshooting Decision Tree for Low Analyte Recovery
A decision tree to troubleshoot low recovery of abemaciclib during protein precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Abemaciclib: The Stable Isotope-Labeled Internal Standard Advantage
In the landscape of oncology drug development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic assessments and ensuring patient safety. For Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), robust bioanalytical methods are critical. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Abemaciclib quantification, focusing on the pivotal role of the internal standard (IS). We compare the performance of methods employing a stable isotope-labeled (SIL) internal standard, specifically Abemaciclib-d8 or its close analog Abemaciclib-d10, against those using alternative, non-isotopic internal standards.
The use of a SIL internal standard is widely considered the gold standard in quantitative mass spectrometry. An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization to compensate for any variability. A SIL-IS, like this compound, is the closest realization of an ideal IS as it co-elutes with the analyte and shares near-identical physicochemical properties, differing only in mass.[1][2][3] This guide presents experimental data demonstrating that this approach yields superior precision and accuracy by more effectively correcting for matrix effects and procedural losses compared to methods using structural analogs.
Performance Data Comparison
The following tables summarize the validation parameters from two representative LC-MS/MS methods for Abemaciclib quantification in human plasma. Method 1 utilizes a stable isotope-labeled internal standard (Abemaciclib-d10), while Method 2 employs a non-isotopic, structurally analogous internal standard.
Table 1: Method Performance and Validation Parameters
| Parameter | Method 1: Stable Isotope-Labeled IS (Abemaciclib-d10) | Method 2: Non-Isotopic Analog IS |
| Linearity Range | 6.0 - 768.0 pg/mL[1] | 5.0 - 2000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.9998[1] | ≥ 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 6.0 pg/mL[1] | 5.0 ng/mL[4] |
| Intra-day Precision (%CV) | 0.39 - 3.68%[1] | 1.2 - 8.2%[4] |
| Inter-day Precision (%CV) | 0.28 - 3.18%[1] | 0.6 - 7.5%[4] |
| Intra-day Accuracy (%Bias) | 97.33 - 99.58%[1] | 94.7 - 107%[4] |
| Inter-day Accuracy (%Bias) | 100.48 - 104.27%[1] | 94.7 - 107%[4] |
Table 2: Recovery and Matrix Effect Comparison
| Parameter | Method 1: Stable Isotope-Labeled IS (Abemaciclib-d10) | Method 2: Non-Isotopic Analog IS |
| Analyte Recovery | 97.24 - 99.27%[1] | Consistent (Mean: 110-129%)[4] |
| Internal Standard Recovery | ~94.3%[1] | Consistent (Mean: 110-129%)[4] |
| IS-Normalized Matrix Factor | Not explicitly reported, but use of SIL-IS minimizes impact.[1] | Not explicitly reported, but potential for uncorrected variability exists. |
Note: In Method 2, overall analyte and IS recoveries were reported as consistent, which is a less specific measure than providing distinct recovery percentages at different concentration levels.
The data clearly indicates that while both methods are valid, the method employing the stable isotope-labeled internal standard demonstrates superior precision (lower %CV values).[1] This is attributed to the SIL-IS's ability to more accurately track and correct for analytical variability throughout the entire process.
Experimental Protocols
Method 1: Protocol Using Abemaciclib-d10 Internal Standard
This method is adapted from a validated approach for the quantification of Abemaciclib in human plasma.[1][5]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Abemaciclib-d10 in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 15,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 45°C.
-
Reconstitute the residue in 100 µL of mobile phase (Methanol:Acetonitrile, 20:80, v/v).
-
Inject the sample into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Method 2: Protocol Using Non-Isotopic Internal Standard
This method is a representative example for the simultaneous analysis of several CDK4/6 inhibitors, using a structural analog as the IS.[4]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of methanol containing the non-isotopic internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Abemaciclib: m/z 507.3 → 393.2[6]
-
Internal Standard (e.g., another CDK4/6 inhibitor): Varies based on the compound used.
-
-
Visualized Workflow and Comparison
To better illustrate the processes and logical relationships, the following diagrams were generated using Graphviz.
Caption: General workflow for LC-MS/MS bioanalysis of Abemaciclib.
Caption: Comparison of internal standard types vs. ideal properties.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. tandfonline.com [tandfonline.com]
Abemaciclib-d8 vs. Other Internal Standards for Abemaciclib Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Abemaciclib, the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and reproducible results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Abemaciclib-d8, and other potential internal standards, supported by experimental data and principles of bioanalysis.
The consensus in bioanalytical method development, particularly for regulatory submissions, strongly favors the use of a SIL internal standard.[1] This is due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variability.[1]
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The key advantage lies in its near-identical physicochemical properties to the analyte, Abemaciclib. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively normalizing variations that can occur.[1]
Key Advantages of this compound:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a primary source of error in LC-MS/MS assays.[1] Since this compound co-elutes with Abemaciclib, it experiences the same matrix effects, allowing for accurate correction and improving data reliability.[1]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation can be inconsistent. This compound, having the same chemical structure as Abemaciclib, will have a nearly identical extraction recovery, thus correcting for any variations in this step.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL internal standards significantly enhance the precision and accuracy of the quantification method.[2]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards.[1] The U.S. Food and Drug Administration (FDA) also expects the development of robust methods using SIL-IS when available.[1]
Comparison with Structural Analog Internal Standards
While SIL internal standards are preferred, they may not always be available or can be expensive.[2][3] In such cases, a structural analog, a molecule with a similar but not identical chemical structure to the analyte, might be considered. However, this approach comes with significant potential drawbacks.
A structural analog may have different:
-
Extraction Recovery: Due to differences in chemical properties, the extraction efficiency of a structural analog can differ from that of the analyte.
-
Chromatographic Retention Time: Even minor structural differences can lead to separation on the chromatographic column, meaning the analyte and the internal standard will not experience the same matrix effects at the same time.
-
Ionization Efficiency: The ionization efficiency in the mass spectrometer source can vary significantly between the analyte and a structural analog, leading to inaccurate quantification.[2]
These differences can compromise the ability of the internal standard to effectively compensate for analytical variability, potentially leading to unreliable data.[1]
Quantitative Data Summary
The following tables summarize validation data from published studies that have successfully used this compound as an internal standard for the quantification of Abemaciclib in biological matrices. A direct comparative study with a structural analog for Abemaciclib was not identified in the public literature, which underscores the widespread adoption of the SIL IS as the standard.
Table 1: Accuracy and Precision of Abemaciclib Quantification using this compound IS
| Matrix | Concentration Range (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (% Bias) | Reference |
| Human Plasma | 5 - 2000 | 0.6 - 7.1 | Not Reported | 98.0 - 103.5 | [4] |
| Human Serum | 20.0 - 2500 | ≤ 4.42 | Not Reported | ≤ 13.9 | [5] |
| Human Plasma | 2 - 200 | ≤ 15 | ≤ 15 | ± 15 | |
| Mouse Plasma | 2 - 200 | ≤ 15 | ≤ 15 | ± 15 |
Table 2: Recovery and Matrix Effect for Abemaciclib and this compound IS
| Analyte/IS | Matrix | Mean Recovery (%) | Normalized Matrix Factor | Reference |
| Abemaciclib | Human Plasma | 111 (110-112) | Not Reported | [4] |
| This compound | Human Plasma | 104 | Not Reported | [4] |
Note: Recovery values greater than 100% can indicate ion enhancement, which was noted in the referenced study. The crucial aspect is the consistency of recovery between the analyte and the internal standard.
Experimental Protocols
Below are representative experimental methodologies for the quantification of Abemaciclib using this compound as an internal standard, based on published literature.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma/serum sample, add the internal standard working solution (this compound).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions:
-
Abemaciclib: The specific precursor-to-product ion transition is monitored.
-
This compound: The corresponding mass-shifted precursor-to-product ion transition is monitored.
-
Visualizations
Abemaciclib Signaling Pathway
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7][8] Its primary mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein.[6][8][9] This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation.[7][8]
Caption: Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Experimental Workflow for Abemaciclib Quantification
The following diagram illustrates a typical workflow for the quantification of Abemaciclib in a biological matrix using a SIL internal standard.
Caption: Workflow for Abemaciclib quantification using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard for the quantification of Abemaciclib provides a robust, accurate, and reliable bioanalytical method. Its ability to compensate for matrix effects and other sources of variability makes it superior to non-isotopically labeled internal standards such as structural analogs. The available data from validated methods consistently demonstrate the excellent performance of this compound, reinforcing its position as the internal standard of choice for pharmacokinetic, therapeutic drug monitoring, and other quantitative studies of Abemaciclib.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abemaciclib Quantification Across Diverse Biological Matrices
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of abemaciclib levels and their quantification methods in various biological matrices. This document outlines key experimental data, detailed protocols, and visual representations of signaling pathways and workflows to support further research and development.
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] Its therapeutic effect is achieved by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest and inhibition of tumor growth.[2][3] Understanding the distribution and concentration of abemaciclib in different biological compartments is crucial for optimizing dosing strategies, predicting efficacy, and managing toxicity. This guide provides a comparative overview of abemaciclib levels and the bioanalytical methods used for its quantification in plasma, cerebrospinal fluid (CSF), and brain tumor tissue.
Quantitative Analysis of Abemaciclib in Biological Matrices
The concentration of abemaciclib and its active metabolites has been quantified in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6] The following tables summarize the key performance parameters of validated LC-MS/MS methods for the determination of abemaciclib in human plasma, cerebrospinal fluid, and brain tumor tissue.
| Biological Matrix | Analyte(s) | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) | Reference |
| Human Plasma | Abemaciclib | 6.0–768.0 pg/mL | 0.39 - 3.68 | 0.28 - 3.18 | 97.33 - 104.27 | [5] |
| Abemaciclib | 2–200 ng/mL | ≤15 (≤20 at LLOQ) | ≤15 (≤20 at LLOQ) | within ±15 (±20 at LLOQ) | [4] | |
| Abemaciclib, M2, M18, M20 | 1–500 ng/mL | ≤15.0 (≤20.0 at LLOQ) | ≤15.0 (≤20.0 at LLOQ) | within ±15.0 (±20.0 at LLOQ) | [7] | |
| Cerebrospinal Fluid (CSF) | Abemaciclib, M2, M20 | 0.2–500 nM | ≤20 (at LLOQ), ≤15 (other QCs) | ≤20 (at LLOQ), ≤15 (other QCs) | within ±20 (at LLOQ), ±15 (other QCs) | [6] |
| Brain Tumor | Abemaciclib, M2, M20 | 0.2–500 nM | ≤20 (at LLOQ), ≤15 (other QCs) | ≤20 (at LLOQ), ≤15 (other QCs) | within ±20 (at LLOQ), ±15 (other QCs) | [6] |
Table 1: Summary of quantitative data for abemaciclib and its metabolites in different biological matrices. LLOQ: Lower Limit of Quantification; QC: Quality Control.
Studies have shown that abemaciclib and its active metabolites, M2 and M20, can penetrate the central nervous system.[6] A clinical study demonstrated the presence of abemaciclib in both plasma and cerebrospinal fluid of patients, indicating its ability to cross the blood-brain barrier.[8]
Experimental Protocols
The accurate quantification of abemaciclib in biological matrices relies on robust and validated bioanalytical methods. The most commonly employed technique is LC-MS/MS. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation
Plasma:
-
Protein Precipitation: This is a common and straightforward method for sample preparation.[5]
-
To 150 µL of plasma, add 10 µL of an internal standard (e.g., Abemaciclib-D10, 200 pg/mL).
-
Vortex for approximately 10 seconds.
-
Add 20 µL of 0.1% formic acid and vortex for 30 seconds.
-
The sample is then dried and reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]
-
-
Solid Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.[9][10]
Cerebrospinal Fluid (CSF) and Brain Tumor Homogenate:
-
A sensitive LC-MS/MS method has been established for the quantification of total and unbound concentrations of abemaciclib and its active metabolites in these matrices.[6] Sample preparation for these matrices typically involves protein precipitation followed by dilution of the supernatant.[4]
LC-MS/MS Analysis
-
Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase column.[4][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly used.[5][9]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[6] The mass transitions monitored for abemaciclib are typically m/z 507.3 → 393.2.[7]
Visualizing the Mechanism and Workflow
To better understand the context of abemaciclib's action and analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Abemaciclib's mechanism of action in the cell cycle.
Caption: A typical workflow for abemaciclib quantification.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Abemaciclib Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Abemaciclib in human plasma, with a focus on inter-laboratory validation. Ensuring that an assay is robust and transferable is critical for multicenter clinical trials and post-marketing studies. This document outlines the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and provides detailed experimental protocols to facilitate reproducibility.
I. Comparative Performance of Abemaciclib Assays
The successful transfer and cross-validation of a bioanalytical method between laboratories is a key indicator of its robustness. An LC-MS/MS assay for Abemaciclib and its metabolites was successfully transferred and cross-validated between a primary bioanalytical laboratory and a laboratory in China to support global clinical trials.[1] While detailed comparative data from the cross-validation is not publicly available, the performance of the primary validated method is detailed below, alongside data from other independently validated assays. This comparative summary allows researchers to assess the expected performance of a well-validated Abemaciclib assay.
Table 1: Comparison of Performance Characteristics of Validated LC-MS/MS Assays for Abemaciclib in Human Plasma
| Parameter | Method 1 (Cross-Validated)[1] | Method 2[2][3] | Method 3[4] | Method 4[5] |
| Linearity Range | 1 - 500 ng/mL | 2 - 200 ng/mL | 6.00 - 768.00 pg/mL | 15 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL | 6.00 pg/mL | 15 ng/mL |
| Intra-Assay Precision (%CV) | ≤15.0% (≤20.0% at LLOQ) | ≤15% (≤20% at LLOQ) | <6.0% | 3.1% to 15% |
| Inter-Assay Precision (%CV) | ≤15.0% (≤20.0% at LLOQ) | ≤15% (≤20% at LLOQ) | <6.0% | 1.6% to 14.9% |
| Intra-Assay Accuracy (%Bias) | ±15.0% (±20.0% at LLOQ) | Within ±15% (±20% at LLOQ) | 98.9% to 102.4% | -1.5% to 15.0% |
| Inter-Assay Accuracy (%Bias) | ±15.0% (±20.0% at LLOQ) | Within ±15% (±20% at LLOQ) | 98.9% to 102.4% | -14.3% to 14.6% |
| Internal Standard | Isotope-labeled Abemaciclib | 2H8-abemaciclib | Abemaciclib-D10 | Not Specified |
II. Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. Below are summarized protocols from validated LC-MS/MS methods for Abemaciclib quantification in human plasma.
Method 1: Cross-Validated Method for Abemaciclib and its Metabolites [1]
-
Sample Preparation: Details not specified, but likely protein precipitation.
-
Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Internal Standard: Isotope-labeled Abemaciclib.
-
Calibration: A weighted (1/x²) linear least-squares regression was used for the calibration curves.
-
Validation: The assay was validated to quantify Abemaciclib and its metabolites (M1, M2, M18, and M20). The validation included assessments of precision, accuracy, and linearity.
Method 2: Simultaneous Quantification of Three CDK4/6 Inhibitors [2][3]
-
Sample Preparation: Protein precipitation of 50 µL of plasma with acetonitrile. The supernatant is then diluted.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with gradient elution on a C18 column.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) operating in positive ion mode.
-
Internal Standard: 2H8-abemaciclib.
-
Validation: A full method validation was performed in human plasma based on U.S. FDA and European Medicine Agency (EMA) guidelines.[2][3]
Method 3: Efficient Determination of Abemaciclib [4]
-
Sample Preparation: Protein precipitation of 150 µL of plasma.
-
Chromatography: Isocratic HPLC on a Discovery® C18 column (2 cm × 2.1 mm, 5 μm) with a mobile phase of Methanol: Acetonitrile (20:80%, v/v, pH: 6.5 adjusted with diluted ammonia solution). The total run time was 3.0 min with a flow rate of 0.7 ml/min.
-
Mass Spectrometry: HPLC-ESI-MS/MS. Mass transitions were m/z 507.32 → 393.16 for Abemaciclib and 517.66 → 393.16 for the internal standard.
-
Internal Standard: Abemaciclib-D10.
-
Validation: The method was validated according to bioanalytical FDA guidelines.
III. Visualized Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Precision: A Comparative Guide to Bioanalytical Methods for Abemaciclib Quantification
For researchers, scientists, and drug development professionals vested in the therapeutic monitoring and pharmacokinetic analysis of Abemaciclib, the accuracy and precision of quantification methods are paramount. This guide provides a comparative overview of validated bioanalytical methods, with a focus on those utilizing Abemaciclib-d8 as an internal standard, to support informed decisions in study design and data interpretation.
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Rigorous and reliable quantification of Abemaciclib in biological matrices is crucial for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies.[3] This guide outlines the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, adhering to regulatory standards for bioanalytical method validation.
Comparative Analysis of Method Performance
The following table summarizes the accuracy and precision data from several validated LC-MS/MS methods for the quantification of Abemaciclib. The use of a deuterated internal standard, such as this compound, is a common strategy to enhance method robustness and mitigate matrix effects.[4]
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (% Bias or % Accuracy) | Precision (% CV or % RSD) | Internal Standard | Citation |
| Method 1 | Human Plasma | 5 - 2000 | 98.0 - 103.5% | Within-run: 1.2 - 8.2%; Between-run: 0.6 - 7.5% | This compound | [3] |
| Method 2 | Human Plasma | 15 - 3000 | Intra-day: -1.5 - 15.0%; Inter-day: -14.3 - 14.6% | Intra-day: 3.1 - 15%; Inter-day: 1.6 - 14.9% | Not Specified | [5] |
| Method 3 | Human Plasma | 6.0 - 768.0 (pg/mL) | 98.9 - 102.4% | < 6.0% | Abemaciclib-D10 | [6] |
| Method 4 | Human Serum | 20.0 - 2500 | ≤ 13.9% | ≤ 4.42% | This compound | [4] |
| Method 5 | Human and Mouse Plasma | 2 - 200 | Within ±15% (±20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | Not Specified | [7][8] |
| Method 6 | Human Serum | 20 - 800 | ≤ 10.7% | ≤ 8.51% | Not Specified | [9] |
LLOQ: Lower Limit of Quantification
These methods consistently demonstrate high accuracy and precision, meeting the stringent acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11] The FDA guidance for bioanalytical method validation typically requires the mean accuracy to be within ±15% of the nominal concentration (±20% at the LLOQ) and the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), not to exceed 15% (20% at the LLOQ).[12]
Experimental Protocols: A Closer Look
The methodologies employed in these studies share common principles, primarily relying on protein precipitation for sample preparation followed by LC-MS/MS analysis. Below are detailed examples of the experimental protocols.
Method 1: Simultaneous Quantitation of CDK4/6 Inhibitors[3]
-
Sample Preparation: 50 µL of human plasma was subjected to protein precipitation with methanol containing the internal standard (this compound).
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) was performed with a biphasic gradient.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode was used for detection.
Method 4: 2D-ID-UHPLC-MS/MS Method[4]
-
Sample Preparation: A semi-automated process involving protein precipitation followed by on-line solid-phase extraction.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column for chromatographic separation.
-
Internal Standard: this compound was utilized for quantification.
Visualizing the Science: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biology and analytical processes, the following diagrams illustrate the Abemaciclib signaling pathway and a typical experimental workflow.
Caption: Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Caption: A generalized workflow for the bioanalysis of Abemaciclib using LC-MS/MS with an internal standard.
Conclusion
The presented data underscores the availability of robust and reliable LC-MS/MS methods for the quantification of Abemaciclib in biological matrices. The consistent use of deuterated internal standards like this compound and adherence to regulatory validation guidelines ensure the generation of high-quality data essential for advancing our understanding of Abemaciclib's clinical pharmacology. Researchers and drug development professionals can confidently select and implement these methods to support their ongoing and future studies.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. anivet.au.dk [anivet.au.dk]
A Head-to-Head Battle: UHPLC-MS/MS versus Alternative Methods for Abemaciclib Quantification
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical method for the quantification of the CDK4/6 inhibitor, Abemaciclib. This guide delves into the experimental intricacies and comparative performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against other analytical techniques, supported by experimental data.
In the landscape of targeted cancer therapies, the precise quantification of therapeutic agents is paramount for ensuring efficacy and patient safety. Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of certain types of breast cancer. The ability to accurately measure its concentration in various matrices is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and quality control of pharmaceutical formulations. While UHPLC-MS/MS is often considered the gold standard for bioanalysis due to its high sensitivity and selectivity, a comprehensive understanding of its performance relative to other methods is essential for informed decision-making in a research or clinical setting.
This guide provides a detailed comparison of UHPLC-MS/MS with other reported methods for Abemaciclib quantification, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is curated from peer-reviewed scientific literature and validation reports to offer an objective overview for researchers, scientists, and professionals in drug development.
Comparative Analysis of Quantitative Performance
The choice of an analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the key quantitative performance parameters of UHPLC-MS/MS and HPLC-UV methods for Abemaciclib quantification.
Table 1: Performance Characteristics of UHPLC-MS/MS Methods for Abemaciclib Quantification in Biological Matrices (Human Plasma/Serum)
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 5 - 2000[1] | 20 - 800[2] | 40 - 800 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 20[2] | 40 |
| Accuracy (%) | 98.0 - 103.5[1] | Within ±10.7[2] | Not explicitly stated |
| Precision (% CV) | Within-run: 1.2 - 8.2, Between-run: 0.6 - 7.5[1] | ≤ 8.51[2] | Not explicitly stated |
| Recovery (%) | 110 - 129[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Isotopically labeled Abemaciclib | Isotopically labeled Abemaciclib | Isotopically labeled Abemaciclib |
Table 2: Performance Characteristics of HPLC-UV Methods for Abemaciclib Quantification in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 6 - 42[3] | 5 - 100[4] | 0.1 - 20[5] |
| Limit of Detection (LOD) (µg/mL) | 0.6[3] | Not Reported | 0.02[5] |
| Limit of Quantification (LOQ) (µg/mL) | 1.8[3] | Not Reported | 0.06[5] |
| Accuracy/Recovery (%) | 99.65 ± 0.77[3] | Not Reported | >95[5] |
| Precision (% RSD) | Not Reported | Not Reported | Not Reported |
| Wavelength (nm) | 295[3] | 320[4] | 280[5] |
Note: Direct comparison of linearity ranges between UHPLC-MS/MS and HPLC-UV is challenging due to the different matrices and concentration units reported. UHPLC-MS/MS methods are validated for biological matrices (ng/mL), while the available HPLC-UV methods are for bulk drug and pharmaceutical formulations (µg/mL).
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide a detailed overview of the experimental protocols for both UHPLC-MS/MS and HPLC-UV methods, offering insights into the practical aspects of each technique.
UHPLC-MS/MS Method for Abemaciclib in Human Plasma
This method is designed for the sensitive and selective quantification of Abemaciclib in a complex biological matrix.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation is commonly employed. To a small volume of plasma (e.g., 50 µL), a precipitating agent like methanol or acetonitrile is added.
-
Internal Standard Addition: An isotopically labeled internal standard (e.g., Abemaciclib-d8) is added to the sample prior to precipitation to correct for matrix effects and variations in extraction efficiency.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Abemaciclib and the internal standard is transferred to a clean tube or vial for injection into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or biphenyl column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate in the range of 0.3 to 0.6 mL/min is typical for UHPLC systems.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.
-
Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Abemaciclib and its internal standard are monitored for high selectivity and sensitivity.
HPLC-UV Method for Abemaciclib in Pharmaceutical Dosage Forms
This method is suitable for the quality control and assay of Abemaciclib in tablets or bulk drug substance.
1. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Abemaciclib reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of solvents). This is further diluted to prepare a series of calibration standards.
-
Sample Solution: A known weight of powdered tablets is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and then diluted to a concentration within the calibration range.
-
Filtration: Both standard and sample solutions are filtered through a 0.45 µm filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
-
Column: A conventional C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector is set to a wavelength where Abemaciclib exhibits maximum absorbance, which has been reported at 280 nm, 295 nm, and 320 nm in different studies.[3][4][5]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the logical considerations for method selection, the following diagrams are provided.
Caption: General experimental workflow for Abemaciclib quantification.
Caption: Decision tree for selecting an Abemaciclib quantification method.
Conclusion: Matching the Method to the Mission
The choice between UHPLC-MS/MS and other methods for Abemaciclib quantification is fundamentally driven by the specific requirements of the analysis.
UHPLC-MS/MS stands out as the superior choice for bioanalytical applications, such as pharmacokinetic studies and therapeutic drug monitoring in plasma or serum. Its exceptional sensitivity and selectivity, afforded by mass spectrometric detection, allow for the accurate measurement of low concentrations of Abemaciclib in complex biological matrices. The use of isotopically labeled internal standards in these methods effectively mitigates matrix effects, leading to high accuracy and precision.
HPLC-UV , on the other hand, presents a cost-effective and robust alternative for the analysis of pharmaceutical formulations. For quality control purposes, where the concentration of the active pharmaceutical ingredient is high and the matrix is relatively simple, the sensitivity of HPLC-UV is generally sufficient. The methodology is straightforward and utilizes instrumentation that is widely available in most analytical laboratories.
While this guide provides a comparative overview, it is important to note the current lack of validated HPLC-UV methods for Abemaciclib in biological matrices and the absence of reported immunoassay methods in the scientific literature. Therefore, for bioanalytical purposes, UHPLC-MS/MS or LC-MS/MS remains the method of choice. For the quality control of pharmaceutical products, a validated HPLC-UV method offers a reliable and economical solution. Researchers and drug development professionals should carefully consider the specific needs of their study to select the most appropriate and validated analytical method for Abemaciclib quantification.
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. jbpr.in [jbpr.in]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development and validation of a reversed-phase high-performance liquid chromatography-ultraviolet method for abemaciclib-related substance detection in bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Abemaciclib, Palbociclib, and Ribociclib: A Guide for Researchers
In the landscape of targeted cancer therapies, the selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6)—abemaciclib, palbociclib, and ribociclib—have emerged as pivotal treatments for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. While all three drugs share a common mechanism of action, they exhibit distinct pharmacological profiles, clinical efficacy, and safety apects. This guide provides a comprehensive head-to-head comparison of these three inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Biochemical and Cellular Potency
The cornerstone of CDK4/6 inhibition lies in the direct interaction with the kinase domain, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest. The biochemical potency of these inhibitors against their primary targets, CDK4 and CDK6, as well as their cellular activity, varies.
Abemaciclib generally demonstrates the highest potency against CDK4 and a greater selectivity for CDK4 over CDK6 compared to palbociclib and ribociclib.[1][2] In contrast, palbociclib and ribociclib exhibit more equipotent inhibition of CDK4 and CDK6.[1] These differences in biochemical potency may contribute to their varying clinical profiles, including differences in hematological toxicities.[3]
| Inhibitor | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK4:CDK6 IC₅₀ Ratio | Cell Line IC₅₀ (nM) (MCF-7) |
| Abemaciclib | 2[1] | 10[1] | 1:5[1] | ~10-100 |
| Palbociclib | 11[1] | 15[1] | 1:1.5[1] | ~50-200 |
| Ribociclib | 10[1] | 39[1] | 1:4[1] | ~100-500 |
Clinical Efficacy and Safety
Clinical trials and real-world studies have established the efficacy of all three CDK4/6 inhibitors in combination with endocrine therapy, significantly improving progression-free survival (PFS) in patients with HR+/HER2- advanced breast cancer. However, nuances in overall survival (OS) benefits and safety profiles are noteworthy. To date, only ribociclib has consistently demonstrated a statistically significant improvement in OS across all pivotal trials.[1]
The safety profiles of the three inhibitors are also distinct. Neutropenia is a common class effect, but it is generally more frequent and severe with palbociclib and ribociclib.[4] Abemaciclib, on the other hand, is more commonly associated with gastrointestinal side effects, such as diarrhea.[3]
| Feature | Abemaciclib | Palbociclib | Ribociclib |
| Progression-Free Survival (PFS) | Significant improvement in combination with ET[1] | Significant improvement in combination with ET | Significant improvement in combination with ET |
| Overall Survival (OS) | OS benefit shown in MONARCH 2 for endocrine-resistant patients[1] | OS benefit not consistently demonstrated | Statistically significant OS benefit in all pivotal trials[1] |
| Common Adverse Events (Grade ≥3) | Diarrhea, Neutropenia[3] | Neutropenia, Leukopenia[4] | Neutropenia, Hepatobiliary toxicity, QT prolongation |
Signaling Pathway and Experimental Workflows
The mechanism of action of all three inhibitors centers on the inhibition of the CDK4/6-Cyclin D-Rb pathway, a critical regulator of the G1-S phase transition of the cell cycle.
Caption: CDK4/6-Cyclin D-Rb Signaling Pathway.
The evaluation of these inhibitors involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.
Caption: Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
In Vitro CDK4/6 Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced by the CDK4/Cyclin D1 or CDK6/Cyclin D3 reaction to determine the inhibitor's IC₅₀.
Materials:
-
Active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., Rb C-terminal fragment)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Abemaciclib, Palbociclib, Ribociclib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of the inhibitors.
Materials:
-
HR+/HER2- breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot for Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK4/6, to confirm the inhibitor's mechanism of action within the cell.
Materials:
-
HR+/HER2- breast cancer cell line (e.g., MCF-7)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Real-World Showdown: Abemaciclib vs. Palbociclib in HR+/HER2- Breast Cancer
A growing body of real-world evidence is providing crucial insights into the comparative effectiveness of two leading CDK4/6 inhibitors, Abemaciclib and Palbociclib, for the first-line treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer. While head-to-head randomized controlled trials are lacking, large-scale observational studies are beginning to sketch a comparative picture of these therapies outside the controlled environment of clinical trials, with some studies suggesting a potential survival advantage for Abemaciclib.
Comparative Efficacy: Overall and Progression-Free Survival
Multiple real-world studies have now compared the effectiveness of Abemaciclib and Palbociclib. A large, propensity-matched retrospective cohort study utilizing the TriNetX Analytics Network database found that first-line Abemaciclib was associated with a significant overall survival (OS) benefit compared to Palbociclib.[1][2] In this study of 5,536 patients (2,768 in each arm), the median OS was 6.0 years for Abemaciclib versus 5.0 years for Palbociclib.[1][2]
The PALMARES-2 study, a multicenter, population-based real-world study in Italy, also suggested differences in antitumor efficacy among CDK4/6 inhibitors.[3][4] This study found that both Abemaciclib and Ribociclib were associated with better real-world progression-free survival (rwPFS) compared to Palbociclib.[3][4][5] Specifically, in patients with endocrine-sensitive disease, only Abemaciclib was associated with a better rwPFS when compared to Palbociclib.[5]
However, other real-world analyses have reported no significant differences in survival outcomes. For instance, a large analysis from Flatiron Health did not find a significant difference in overall survival between Abemaciclib and Palbociclib when combined with an aromatase inhibitor.[1] Similarly, a multicenter study in China (YOUNGBC-28) found no significant difference in rwPFS among Palbociclib, Abemaciclib, and Dalpiciclib.[6]
These discrepancies highlight the inherent complexities of real-world evidence, where patient characteristics and treatment patterns can vary significantly.
Summary of Key Real-World Studies
| Study / Database | Primary Endpoint(s) | Key Findings |
| TriNetX Retrospective Cohort Study [1][2] | Overall Survival (OS) | Median OS: 6.0 years for Abemaciclib vs. 5.0 years for Palbociclib (HR 0.80, 95% CI 0.72–0.90; p < 0.001). |
| PALMARES-2 [3][4][5] | Real-world Progression-Free Survival (rwPFS) | Abemaciclib was associated with a significantly longer rwPFS compared to Palbociclib (aHR 0.76, 95% CI, 0.63-0.92; P =.007). In endocrine-sensitive disease, only Abemaciclib showed better rwPFS vs. Palbociclib (aHR, 0.75; 95% CI, 0.64-0.87; P < .001). |
| Flatiron Health Analysis [1] | Overall Survival (OS) | No significant OS difference between Abemaciclib and Palbociclib with an aromatase inhibitor (adjusted HR 0.95, 95% CI 0.84–1.08). |
| YOUNGBC-28 (China) [6] | Real-world Progression-Free Survival (rwPFS) | No significant difference in median rwPFS (overall 19 months) between Palbociclib, Abemaciclib, and Dalpiciclib (p = 0.84). |
Experimental Protocols
The methodologies of these real-world studies are centered on the retrospective analysis of large patient databases.
TriNetX Retrospective Cohort Study:
-
Study Design: A retrospective, propensity-matched cohort study.
-
Data Source: The TriNetX Analytics Network, a global federated health research network providing access to de-identified electronic medical records.
-
Patient Population: Patients with HR+/HER2- metastatic breast cancer who received first-line Abemaciclib or Palbociclib.
-
Methodology: Propensity score matching was used to balance baseline characteristics between the two treatment groups. The primary outcome was overall survival. Multiple sensitivity analyses were conducted to ensure the robustness of the findings.[2]
PALMARES-2 Study:
-
Study Design: A multicenter, population-based, observational study.[3][4]
-
Data Source: Patient records from 18 Italian cancer centers.[3]
-
Patient Population: Consecutive patients with HR+/HER2- advanced breast cancer treated with first-line Palbociclib, Ribociclib, or Abemaciclib in combination with endocrine therapy.[3]
-
Methodology: The primary endpoint was real-world progression-free survival (rwPFS), defined as the time from initiation of the CDK4/6 inhibitor and endocrine therapy to disease progression. A multivariate Cox regression model was used to adjust for clinically relevant variables.[3]
Mechanism of Action: The CDK4/6 Signaling Pathway
Abemaciclib and Palbociclib are both inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases, in complex with Cyclin D, play a pivotal role in the cell cycle by phosphorylating the retinoblastoma (Rb) protein.[7][8][9] Phosphorylation of Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[7] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, causing cell cycle arrest at the G1 phase and thereby inhibiting cancer cell proliferation.[7][9]
While both drugs target the same pathway, they have distinct pharmacological properties. Abemaciclib is administered continuously and has a higher potency against CDK4 than CDK6.[1][9] In contrast, Palbociclib is given on an intermittent schedule and has more balanced inhibition of CDK4 and CDK6.[1] Preclinical data suggest that Abemaciclib may also inhibit other kinases, which could contribute to different efficacy and safety profiles.[10][11]
Caption: The CDK4/6 signaling pathway and the mechanism of action of Abemaciclib and Palbociclib.
Experimental Workflow for Real-World Evidence Studies
The generation of real-world evidence for comparing cancer therapies typically follows a structured workflow, from data acquisition to statistical analysis.
Caption: A typical workflow for a real-world evidence comparative effectiveness study.
References
- 1. Real-world comparative effectiveness of first-line abemaciclib versus palbociclib in HR+/HER2- metastatic breast cancer: A propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world comparative effectiveness of first-line abemaciclib versus palbociclib in HR+/HER2- metastatic breast cancer: A propensity-matched retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antitumor efficacy of first-line palbociclib, ribociclib, or abemaciclib in patients with HR+/HER2- aBC: Results of the multicenter, real-world, Italian study PALMARES-2. - ASCO [asco.org]
- 4. youtube.com [youtube.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Real-world comparison of palbociclib, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2-metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterium-Labeled Abemaciclib Fragmentation
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled compounds is paramount for developing robust bioanalytical methods. This guide provides a detailed comparison of the fragmentation patterns of the CDK4/6 inhibitor Abemaciclib and its deuterium-labeled analogues, supported by experimental data and protocols, to aid in the development of sensitive and specific quantification assays.
Deuterium labeling of internal standards is a widely adopted strategy in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to improve accuracy and precision. The increased mass of the labeled compound allows for its differentiation from the unlabeled analyte while maintaining similar chromatographic and ionization properties. However, the position and number of deuterium atoms can sometimes influence the fragmentation pathway, potentially impacting the choice of precursor-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays. This guide assesses the impact of deuterium labeling on the fragmentation of Abemaciclib, a key therapeutic agent in oncology.
Comparative Fragmentation Analysis of Abemaciclib and its Deuterated Analogues
Mass spectrometric analysis of Abemaciclib and its deuterated internal standards, typically Abemaciclib-d8 and Abemaciclib-D10, reveals a consistent and predictable fragmentation pattern dominated by the cleavage of the N-ethylpiperazine moiety. Collision-induced dissociation (CID) of the protonated parent molecules leads to the formation of a stable, common product ion.
The primary fragmentation event for Abemaciclib involves the loss of the ethylpiperazine group, resulting in a major product ion at m/z 393.2.[1] This fragmentation is conserved across the deuterated analogues. For this compound, the precursor ion at m/z 515.3 also yields the same primary product ion at m/z 393.2. Similarly, Abemaciclib-D10, with a precursor ion at m/z 517.66, fragments to a product ion at m/z 393.16.[2] The consistent generation of the m/z 393 product ion across the parent drug and its deuterated forms indicates that the deuterium labels are located on the ethylpiperazine ring, which is lost during fragmentation. This ensures that the primary fragment ion remains unlabeled and, therefore, has the same mass-to-charge ratio as the fragment from the unlabeled drug.
A secondary, less intense fragment ion can be observed for this compound at m/z 86.1, corresponding to the protonated N-ethylpiperazine moiety with the deuterium labels. The presence of this ion further confirms the localization of the deuterium atoms on the cleaved portion of the molecule.
The following table summarizes the key mass transitions for Abemaciclib and its commonly used deuterated internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Abemaciclib | 507.3 | 393.2 | - |
| This compound | 515.3 | 393.2 | 86.1 |
| Abemaciclib-D10 | 517.7 | 393.2 | - |
Experimental Protocols
The data presented in this guide are based on typical experimental conditions for the bioanalysis of Abemaciclib using LC-MS/MS.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly employed for the extraction of Abemaciclib and its internal standard from plasma samples.
-
To 50 µL of plasma, add 150 µL of methanol containing the deuterated internal standard.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved on a C18 or biphenyl reversed-phase column with gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with MRM for detection.
-
Chromatography:
-
Column: C18 or Biphenyl column (e.g., 2.1 mm x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Bicarbonate
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.4 - 0.7 mL/min
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is ramped up to elute the analytes and then returned to initial conditions for column re-equilibration.
-
-
Mass Spectrometry:
Visualizing the Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the fragmentation pathway of Abemaciclib and the general experimental workflow for its analysis.
Caption: Fragmentation of Abemaciclib and its deuterated analogues.
Caption: General workflow for Abemaciclib bioanalysis.
References
Navigating FDA Guidelines: A Comparative Guide to Isotopic Internal Standard Use in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the rigorous standards of the U.S. Food and Drug Administration (FDA) for bioanalytical method validation are paramount. A critical component of this validation is the appropriate use of internal standards (IS), particularly stable isotope-labeled internal standards (SIL-ISs), to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of commonly used isotopic internal standards, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate IS for your regulated bioanalysis.
The landscape of bioanalytical method validation is now largely governed by the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by the FDA and other regulatory bodies to create a harmonized international standard.[1][2][3][4] This guideline emphasizes the importance of a well-characterized and validated bioanalytical method to support regulatory submissions for both new drugs and generics.[5][6] Central to this is the use of an appropriate internal standard to compensate for variability during sample processing and analysis.[7][8]
The Critical Role of Isotopic Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection.[2][9] Stable isotope-labeled internal standards (SIL-ISs), which are analogs of the analyte containing heavier isotopes such as deuterium (²H or D) or carbon-13 (¹³C), are considered the gold standard for quantitative LC-MS bioanalysis.[8][10] Their near-identical physicochemical properties to the analyte allow for effective correction of matrix effects, which are a significant source of imprecision in LC-MS/MS assays.[1]
Comparison of Deuterium (²H) and Carbon-13 (¹³C) Labeled Internal Standards
The choice between a deuterium-labeled and a carbon-13-labeled internal standard is a critical decision in method development. While deuterated standards are more commonly used due to their lower cost and wider availability, they are not without potential drawbacks.[1][11]
Key Considerations:
-
Isotopic Effect: The mass difference between deuterium and hydrogen can sometimes lead to chromatographic separation of the analyte and the internal standard.[1][12] This "isotope effect" can compromise the ability of the IS to accurately compensate for matrix effects that may vary across the chromatographic peak.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more.[1]
-
Stability and Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the surrounding solvent or matrix.[12] This can lead to a decrease in the purity of the internal standard and compromise the accuracy of the assay.
-
Co-elution: ¹³C-labeled internal standards, due to the smaller relative mass difference, are less likely to exhibit chromatographic separation from the analyte, ensuring true co-elution and more effective compensation for matrix effects.[4][13]
-
Purity: It is crucial to ensure the isotopic purity of any SIL-IS. The presence of unlabeled analyte in the internal standard material can lead to an overestimation of the analyte concentration.[14]
Quantitative Performance Comparison
The following tables summarize hypothetical comparative data based on findings reported in the literature, illustrating the potential performance differences between ²H- and ¹³C-labeled internal standards.
Table 1: Comparison of Matrix Effects for a Hypothetical Analyte
| Internal Standard Type | Matrix Source | Mean Matrix Effect (%) | %RSD |
| ²H-labeled IS | Human Plasma Lot A | -15.2 | 8.5 |
| Human Plasma Lot B | -22.8 | 12.1 | |
| ¹³C-labeled IS | Human Plasma Lot A | -10.5 | 4.2 |
| Human Plasma Lot B | -11.1 | 4.5 |
Data is illustrative and based on principles described in cited literature.[1][4]
Table 2: Comparison of Recovery and Process Efficiency
| Internal Standard Type | Analyte Concentration | Mean Recovery (%) | %RSD | Mean Process Efficiency (%) | %RSD |
| ²H-labeled IS | Low QC | 85.3 | 9.8 | 72.8 | 11.2 |
| High QC | 88.1 | 7.5 | 75.4 | 8.9 | |
| ¹³C-labeled IS | Low QC | 95.2 | 3.1 | 85.1 | 4.5 |
| High QC | 96.5 | 2.8 | 86.3 | 3.9 |
Data is illustrative and based on principles described in cited literature.[3]
Table 3: Chromatographic Resolution
| Internal Standard Type | Mobile Phase | Retention Time Difference (Analyte - IS) (min) |
| ²H-labeled IS | Acidic | 0.08 |
| Basic | 0.05 | |
| ¹³C-labeled IS | Acidic | 0.00 |
| Basic | 0.00 |
Data is illustrative and based on principles described in cited literature.[4][13]
Experimental Protocols for Internal Standard Validation
A robust validation of the chosen internal standard is a mandatory component of bioanalytical method validation as per FDA and ICH guidelines. The following protocol outlines the key experiments to be performed.
Protocol: Isotopic Internal Standard Validation
1. Objective: To demonstrate the suitability of the selected isotopic internal standard to provide accurate and precise quantification of the analyte in the specified biological matrix.
2. Materials:
- Analyte reference standard
- Isotopic internal standard (²H or ¹³C-labeled)
- Blank biological matrix from at least six different sources
- All other reagents and solvents as required for the bioanalytical method
3. Experimental Procedures:
4. Acceptance Criteria: All experimental results must meet the predefined acceptance criteria as outlined in the laboratory's SOP and the current regulatory guidelines (ICH M10).
Visualizing Key Processes
To further clarify the logical workflows and relationships in internal standard selection and validation, the following diagrams are provided.
Figure 1: Decision workflow for selecting an appropriate internal standard.
Figure 2: Experimental workflow for isotopic internal standard validation.
Conclusion
The selection and proper validation of an isotopic internal standard are fundamental to generating high-quality, reliable bioanalytical data that will withstand regulatory scrutiny. While deuterated internal standards are widely used, a thorough evaluation of their potential for isotopic effects and instability is crucial. In many cases, ¹³C-labeled internal standards may offer a more robust and reliable alternative, ensuring co-elution and minimizing the risk of analytical inaccuracies. By adhering to the principles outlined in the ICH M10 guideline and following a rigorous validation protocol, researchers can confidently select and implement the most appropriate internal standard for their bioanalytical needs, ultimately contributing to the successful development and approval of new drug products.
References
- 1. waters.com [waters.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. en.cmicgroup.com [en.cmicgroup.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. caymanchem.com [caymanchem.com]
- 12. ukisotope.com [ukisotope.com]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of Abemaciclib-d8 for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Abemaciclib-d8, a deuterated form of Abemaciclib, which is a selective CDK4/6 inhibitor. While this compound is primarily used for research and development purposes, it is crucial to handle it with care, considering the hazardous nature of the parent compound, Abemaciclib.[1][2]
Hazard Profile and Safety Precautions
Abemaciclib, the non-deuterated parent compound, is classified as hazardous, with potential risks including:
-
May cause damage to organs through prolonged or repeated exposure (H373).[1][3]
-
Very toxic to aquatic life with long-lasting effects (H410).[1]
Given these hazards, it is prudent to handle this compound with the same level of caution as Abemaciclib. Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Data sourced from multiple safety data sheets.[1][3]
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be conducted in compliance with all applicable country, federal, state, and local regulations.[1][5] The following steps provide a general framework for safe disposal:
1. Waste Segregation:
-
Unused or Expired this compound: Do not dispose of down the drain or in regular trash. It must be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be considered contaminated and segregated as hazardous waste.
-
Empty Containers: Even if containers appear empty, they may retain product residue. These should be treated as hazardous waste.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary, and avoid dust formation.[2]
-
Cover the spill with a suitable absorbent material, sweep it up, and place it in a designated hazardous waste container.[4]
-
Clean the spill area thoroughly with plenty of water.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the compound.
References
Essential Safety and Logistical Information for Handling Abemaciclib-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Abemaciclib-d8 is paramount. This guide provides essential, step-by-step procedural information to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978-05 standard).[1][2][3][4][5] |
| Body Protection | Gown | Disposable, lint-free, solid-front gown with back closure and long sleeves with tight-fitting cuffs.[6] |
| Coveralls | Optional for high-risk activities; provides head-to-toe protection.[6] | |
| Respiratory Protection | Respirator | N95 respirator for handling solids outside of a containment system.[6] For higher-risk procedures or spills, a Powered Air-Purifying Respirator (PAPR) is recommended.[7][8] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Face Shield | To be worn in conjunction with goggles during activities with a high risk of splashing.[6] | |
| Foot Protection | Shoe Covers | Disposable shoe covers to be worn over laboratory shoes.[6] |
Handling Procedures
Adherence to strict handling protocols is crucial. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.[9]
-
Cover the work surface with a plastic-backed absorbent pad to contain any potential spills.[9]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[9]
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
-
Dissolving and Diluting:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and visually inspect for any leaks before and after the process.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (unused compound) | Labeled, sealed, and puncture-resistant container for cytotoxic waste. | Dispose of as hazardous chemical waste according to institutional and local regulations.[10] |
| Liquid Waste (solutions, solvents) | Labeled, sealed, and leak-proof container for cytotoxic liquid waste. | Dispose of as hazardous chemical waste. Do not pour down the drain.[11] |
| Contaminated Sharps (needles, vials) | Puncture-resistant, labeled sharps container for cytotoxic waste. | Dispose of through the institutional hazardous waste program.[12] |
| Contaminated PPE and Labware | Labeled, sealed plastic bags or containers for cytotoxic waste.[13] | Incineration is the preferred method for cytotoxic waste.[13] Follow institutional and local guidelines for hazardous waste disposal. |
The following diagram illustrates the logical flow for the disposal of waste generated from handling this compound.
By adhering to these safety and logistical protocols, research professionals can minimize the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 2. topglove.com [topglove.com]
- 3. gloves.com [gloves.com]
- 4. tronexcompany.com [tronexcompany.com]
- 5. cleanroomsupplies.com [cleanroomsupplies.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

